Lei-Dab7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C141H236N46O39S6 |
|---|---|
Molecular Weight |
3392.1 g/mol |
IUPAC Name |
3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid |
InChI |
InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 |
InChI Key |
WEAKAAPTOACABK-HOSVXTCQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Precision of Lei-Dab7: A Technical Guide to its Mechanism of Action
For Immediate Release
Irvine, CA – December 9, 2025 – Lei-Dab7, a synthetically modified peptide derived from scorpion venom, has emerged as a important tool in neuroscience research due to its high potency and selectivity as a blocker of the small-conductance calcium-activated potassium channel, SK2 (KCa2.2). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the experimental protocols used to elucidate its function and presenting key quantitative data for researchers, scientists, and drug development professionals.
Core Mechanism: Selective Inhibition of SK2 Channels
This compound is a 31-amino acid peptide that functions as a potent and selective antagonist of the SK2 channel, a key regulator of neuronal excitability.[1][2] The primary mechanism of action of this compound is the physical occlusion of the ion channel pore, thereby preventing the efflux of potassium ions and altering the electrical properties of the cell.
The remarkable selectivity of this compound for the SK2 subtype over other potassium channels, including SK1 and SK3, is attributed to a specific amino acid substitution in its sequence.[2] this compound is a synthetic analog of leiurotoxin I, where the methionine at position 7 has been replaced with the unnatural, positively charged amino acid diaminobutanoic acid (Dab).[3][4] This modification confers a greater than 200-fold selectivity for SK2 channels.[2]
The blockade of SK2 channels by this compound has profound effects on neuronal signaling. In hippocampal neurons, for instance, inhibition of SK2 channels leads to an increase in theta-burst responses and long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data that define the interaction of this compound with its target.
| Parameter | Value | Channel Subtype | Experimental Method |
| Binding Affinity (Kd) | 3.8 nM | SK2 (KCa2.2) | Radioligand Binding Assay |
| Inhibitory Concentration (IC50) | ~3 nM | SK2 (KCa2.2) | Electrophysiology |
| Selectivity | >200-fold | SK2 vs. SK1, SK3, IK, Kv, Kir | Electrophysiology |
Experimental Protocols
The characterization of this compound's mechanism of action has been achieved through a combination of electrophysiological, biochemical, and in vivo studies. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the SK2 channel.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the target SK2 channels are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the same site as this compound (e.g., [125I]-apamin) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Kd) is then calculated from the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on the function of SK2 channels.
Protocol:
-
Cell Preparation: Cells expressing SK2 channels are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an artificial cerebrospinal fluid (aCSF) solution. A glass micropipette with a fine tip (3-7 MΩ resistance) is filled with an intracellular solution and mounted on a micromanipulator.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recording: The cell's membrane potential is held at a constant voltage (e.g., -70 mV) using a patch-clamp amplifier. Currents flowing across the cell membrane, including those through SK2 channels, are recorded.
-
Drug Application: this compound is applied to the cell by perfusing the recording chamber with a solution containing the desired concentration of the peptide.
-
Data Acquisition and Analysis: The currents are recorded before, during, and after the application of this compound to determine its effect on SK2 channel activity. The concentration-response relationship can be determined by applying a range of this compound concentrations.
In Vivo Administration via Intracerebroventricular Injection
To study the effects of this compound on brain function and behavior, it is often administered directly into the central nervous system.
Protocol:
-
Animal Preparation: Mice or rats are anesthetized and placed in a stereotaxic frame to hold the head in a fixed position.
-
Surgical Procedure: A small incision is made in the scalp to expose the skull. A small hole is drilled in the skull at specific coordinates corresponding to the location of a lateral ventricle.
-
Injection: A microsyringe is used to slowly inject a small volume of this compound solution into the ventricle.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia.
-
Behavioral or Physiological Testing: Following recovery, the animals are subjected to various behavioral tests (e.g., fear conditioning, locomotor activity) or physiological recordings to assess the effects of SK2 channel blockade.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of SK2 channels and the experimental workflows described above.
Caption: Signaling pathway of the SK2 channel and its blockade by this compound.
References
The Lei-Dab7 Peptide: A Technical Guide to its Structure, Sequence, and Function as a Selective KCa2.2 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lei-Dab7 is a potent and highly selective peptide inhibitor of the small-conductance calcium-activated potassium channel KCa2.2 (SK2). Derived from leiurotoxin I, a component of scorpion venom, this compound has been engineered with a key amino acid substitution that confers its remarkable selectivity. This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of this compound. It details the experimental protocols for its characterization and illustrates the signaling pathways it modulates, making it a crucial tool for research in neuroscience and drug development.
Structure and Sequence of this compound
This compound is a 31-amino acid peptide with a molecular weight of approximately 3392.06 Da.[1] Its primary sequence and key structural features are detailed below.
Amino Acid Sequence
The one-letter and three-letter code representations of the this compound amino acid sequence are as follows:
One-Letter Code: AFCNLRXCQLSCRSLGLLGKCIGDKCECVKH-NH2
Three-Letter Code: Ala-Phe-Cys-Asn-Leu-Arg-Dab-Cys-Gln-Leu-Ser-Cys-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys-Ile-Gly-Asp-Lys-Cys-Glu-Cys-Val-Lys-His-NH2
A critical modification in this compound is the replacement of Methionine at position 7 with Diaminobutanoic acid (Dab), denoted by 'X' in the one-letter code.[2][3] This substitution is crucial for its high selectivity for KCa2.2 channels. The C-terminus of the peptide is amidated.[1]
Disulfide Bridges
The tertiary structure of this compound is stabilized by three disulfide bridges, which are essential for its biological activity. The connectivity of these bridges is as follows:
-
Cys3 – Cys21
-
Cys8 – Cys26
-
Cys12 – Cys28
Quantitative Biological Activity
This compound is characterized by its high affinity and selectivity for KCa2.2 (SK2) channels. This makes it a valuable pharmacological tool to dissect the physiological roles of this specific ion channel subtype.
| Parameter | Value | Channel Subtype | Reference |
| Binding Affinity (Kd) | 3.8 nM | KCa2.2 (SK2) | [1][2][3] |
| IC50 | ~3 nM | KCa2.2 (SK2) | [4] |
| Selectivity | >200-fold | Over KCa2.1, KCa2.3, KCa3.1, IK, Kv, and Kir2.1 | [1][4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and biological characterization of this compound.
Peptide Synthesis and Purification
This compound is chemically synthesized using solid-phase peptide synthesis (SPPS) followed by oxidative folding to form the correct disulfide bridges.
Workflow for this compound Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of this compound.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
The peptide is assembled on a Rink Amide resin to generate the C-terminal amide.
-
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of the α-amino group of the amino acids.
-
Side-chain protecting groups are used for reactive amino acids (e.g., Trt for His, Boc for Lys, Pbf for Arg, tBu for Asp and Glu).
-
The unnatural amino acid, Fmoc-Dab(Boc)-OH, is incorporated at position 7.
-
Coupling is typically achieved using activators like HBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Fmoc deprotection is carried out using 20% piperidine (B6355638) in DMF.
-
-
Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
-
Purification of the Linear Peptide:
-
The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
-
Oxidative Folding:
-
The purified linear peptide is dissolved in a folding buffer (e.g., ammonium (B1175870) bicarbonate buffer, pH 8.5) at a low concentration to favor intramolecular disulfide bond formation.
-
The solution is stirred in the presence of air (air oxidation) for 24-48 hours.
-
The formation of the correctly folded peptide is monitored by RP-HPLC and mass spectrometry.
-
-
Final Purification:
-
The folded peptide is purified from misfolded isomers and remaining linear peptide by RP-HPLC.
-
The final product is lyophilized to obtain a white powder.
-
Electrophysiological Recording
The inhibitory effect of this compound on KCa2.2 channels can be assessed using whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human KCa2.2 (SK2) channel (e.g., HEK293 or CHO cells).
-
Plate the cells on glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to yield a free Ca2+ concentration of ~1 µM to activate SK channels (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps or steps to elicit KCa2.2 currents.
-
After obtaining a stable baseline current, perfuse the cells with a solution containing this compound at various concentrations.
-
Record the inhibition of the KCa2.2 current. The IC50 can be determined by fitting the concentration-response data to the Hill equation.
-
Competitive Binding Assay
The binding affinity (Kd) of this compound to KCa2.2 channels can be determined using a competitive binding assay with a radiolabeled ligand, such as [125I]-apamin.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing KCa2.2 channels.
-
-
Assay Buffer:
-
Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
-
Assay Procedure:
-
Incubate the membranes with a fixed concentration of [125I]-apamin.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
The Ki value for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway Modulation
This compound's high selectivity for KCa2.2 channels allows for the precise modulation of signaling pathways regulated by this ion channel. In neurons, KCa2.2 channels are critical regulators of neuronal excitability and synaptic plasticity.
Role in Neuronal Excitability and Long-Term Potentiation (LTP)
KCa2.2 channels are activated by the influx of Ca2+ through NMDA receptors during synaptic transmission. The subsequent efflux of K+ hyperpolarizes the postsynaptic membrane, which reduces the excitability of the neuron and can influence the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking KCa2.2 channels, this compound prevents this hyperpolarization, leading to enhanced neuronal excitability and facilitation of LTP induction.[1]
Signaling Pathway of KCa2.2 (SK2) Channel in Synaptic Plasticity
Caption: this compound blocks KCa2.2 channels, preventing hyperpolarization and enhancing LTP.
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of KCa2.2 channels. Its well-defined structure and high affinity make it an invaluable reagent for studies in neuroscience, particularly in the areas of synaptic plasticity, learning, and memory. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug developers to utilize this compound effectively in their studies.
References
- 1. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Lei-Dab7: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Lei-Dab7, a highly selective peptide inhibitor of the small-conductance calcium-activated potassium channel 2 (SK2 or KCa2.2). This compound is a synthetic analog of Leiurotoxin I, a toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Through the strategic substitution of a single amino acid, this compound exhibits remarkable selectivity for SK2 channels, making it an invaluable tool for neurobiological research. This document details the solid-phase synthesis of this compound, its binding and functional characteristics, and its application in in vitro and in vivo experimental models. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and peptide chemistry.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). The development of subtype-selective inhibitors is essential for elucidating the specific physiological roles of each channel. This compound was designed as a highly selective inhibitor of the SK2 channel.[1] It is a synthetic modification of Leiurotoxin I, where the methionine at position 7 is replaced with the unnatural, positively charged amino acid L-2,3-diaminobutanoic acid (Dab).[1] This single substitution confers over 200-fold selectivity for SK2 channels over other SK channel subtypes and various other potassium channels.[2] This high degree of selectivity has established this compound as a crucial pharmacological tool for investigating the role of SK2 channels in synaptic plasticity, learning, and memory.
Discovery and Design
The development of this compound was a result of a structure-based design approach aimed at creating a selective inhibitor for the SK2 channel.[1] The parent molecule, Leiurotoxin I, potently blocks both SK2 and SK3 channels.[1] The key modification was the replacement of methionine at position 7 with the shorter, positively charged diaminobutanoic acid.[1] This alteration was hypothesized to create a more specific interaction with the external vestibule of the SK2 channel pore.
Synthesis of this compound
This compound is a 31-amino acid peptide that is chemically synthesized using solid-phase peptide synthesis (SPPS), likely employing an Fmoc/tBu strategy. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The incorporation of the unnatural amino acid, L-2,3-diaminobutanoic acid (Dab), requires a protected form of the amino acid compatible with the SPPS chemistry. Following the assembly of the linear peptide, it is cleaved from the resin and undergoes oxidative folding to form the three characteristic disulfide bonds.
Amino Acid Sequence and Structure
The amino acid sequence of this compound is as follows: Ala-Phe-Cys-Asn-Leu-Arg-Dab-Cys-Gln-Leu-Ser-Cys-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys-Ile-Gly-Asp-Lys-Cys-Glu-Cys-Val-Lys-His-NH2
Disulfide bonds are formed between:
-
Cys3 and Cys21
-
Cys8 and Cys26
-
Cys12 and Cys28
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Channel | Reference |
| Dissociation Constant (Kd) | 3.8 nM | SK2 (KCa2.2) | [1][3] |
| IC50 | 11.4 nM | SK2 (in competitive binding with apamin) | [4] |
| Selectivity | >200-fold | Over SK1, SK3, IK, Kv, and Kir2.1 | [2] |
| In Vivo Administration | Dose | Species | Effect | Reference |
| Intracerebroventricular | 3 ng | Rat | No significant effect on memory | [4] |
| Intracerebroventricular | 5-9 ng | Rat | Decreased locomotor activity, food intake, and body weight | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound (General Protocol)
This protocol outlines the general steps for the manual solid-phase synthesis of this compound using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Dab(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of L-2,3-diaminobutanoic acid, use Fmoc-L-Dab(Boc)-OH.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: Dissolve the purified linear peptide in a folding buffer (e.g., Tris buffer with a redox pair like glutathione) at a low concentration to facilitate correct disulfide bond formation. Monitor folding by RP-HPLC.
-
Final Purification and Lyophilization: Purify the folded peptide by RP-HPLC and lyophilize to obtain the final product.
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for SK2 channels in rat brain synaptosomes.
Materials:
-
Rat brain synaptosomal membrane preparation
-
[125I]-Apamin (radioligand)
-
Unlabeled apamin (B550111) (for non-specific binding determination)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [125I]-Apamin at a fixed concentration (e.g., 20-30 pM)
-
50 µL of varying concentrations of this compound
-
For total binding, add 50 µL of binding buffer instead of competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled apamin (e.g., 1 µM).
-
50 µL of the synaptosomal membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol outlines the procedure for assessing the effect of this compound on LTP in acute hippocampal slices.[5]
Materials:
-
Mouse or rat for brain extraction
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 130 NaCl, 3.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 10 glucose, 2.0 CaCl2, and 1.5 MgSO4, bubbled with 95% O2/5% CO2.[5]
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound solution
Procedure:
-
Slice Preparation: Anesthetize the animal and decapitate.[5] Rapidly remove the brain and place it in ice-cold ACSF. Prepare 400 µm thick transverse hippocampal slices using a vibratome.[5]
-
Recovery: Allow the slices to recover in ACSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: After establishing a stable baseline, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation) to induce LTP.
-
Drug Application: To test the effect of this compound, perfuse the slice with ACSF containing a known concentration of this compound before and during the LTP induction protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSPs and normalize to the baseline. Compare the degree of potentiation in the presence and absence of this compound.
In Vivo Administration and Behavioral Testing
This protocol describes the intracerebroventricular (ICV) injection of this compound in rats for an olfactory associative task.
Materials:
-
Rat with a surgically implanted guide cannula targeting a lateral ventricle
-
Hamilton syringe and injection cannula
-
This compound solution in sterile saline
-
Olfactory associative learning apparatus
Procedure:
-
Animal Preparation: Acclimate the cannulated rat to the handling and injection procedure.
-
ICV Injection: Gently restrain the rat and insert the injection cannula through the guide cannula into the lateral ventricle. Infuse a small volume (e.g., 1-5 µL) of the this compound solution (e.g., 3 ng) over a few minutes.
-
Behavioral Testing: At a specified time after the injection (e.g., 30 minutes), place the rat in the olfactory associative learning apparatus. The task typically involves the rat learning to associate a specific odor with a reward or an aversive stimulus.
-
Data Collection: Record the performance of the rat, such as the latency to make a correct choice or the percentage of correct trials.
-
Data Analysis: Compare the performance of rats injected with this compound to that of control rats injected with vehicle.
Visualizations
Signaling Pathway of SK2 Channel Modulation
Caption: Signaling pathway of SK2 channel activation and modulation.
Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of KCa2.2 (SK2) Channels in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-conductance calcium-activated potassium (KCa2.2 or SK2) channels are critical regulators of neuronal excitability and synaptic plasticity. Encoded by the KCNN2 gene, these channels are voltage-independent and are gated exclusively by intracellular calcium (Ca²⁺) concentrations in the submicromolar range.[1][2] Their activation leads to potassium efflux, resulting in membrane hyperpolarization, which plays a key role in shaping neuronal firing patterns and integrating synaptic inputs.[1][2] This technical guide provides an in-depth overview of the core functions of KCa2.2 channels in neurons, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support research and drug development efforts in neuroscience.
Core Functions of KCa2.2 Channels in Neurons
KCa2.2 channels are integral to several fundamental neuronal processes:
-
Regulation of Neuronal Excitability: By contributing to the medium afterhyperpolarization (mAHP) that follows action potentials, KCa2.2 channels dampen neuronal firing frequency and regulate spike patterning.[1][2][3] This function is crucial for preventing excessive neuronal firing and maintaining stable network activity.[1]
-
Modulation of Synaptic Transmission: Located in dendritic spines, KCa2.2 channels are often in close proximity to sources of Ca²⁺ influx, such as N-methyl-D-aspartate (NMDA) receptors.[4][5] Upon activation by synaptic activity, these channels can limit the amplitude of excitatory postsynaptic potentials (EPSPs), thereby influencing synaptic integration.[2][6]
-
Control of Synaptic Plasticity: KCa2.2 channels play a significant role in bidirectional synaptic plasticity. By modulating Ca²⁺ influx through NMDA receptors, they can influence the threshold for the induction of both long-term potentiation (LTP) and long-term depression (LTD).[5]
-
Neuroprotection: Emerging evidence suggests a neuroprotective role for KCa2.2 channels in conditions such as ischemia, where their activation may counteract excitotoxic cell death.
Quantitative Properties of KCa2.2 Channels
The biophysical and pharmacological properties of KCa2.2 channels have been extensively studied. The following tables summarize key quantitative data from the literature.
Table 1: Biophysical Properties of KCa2.2 Channels
| Property | Reported Value(s) | Notes |
| Single-Channel Conductance | ~4–14 pS | Measured in symmetrical K⁺ solutions.[7] |
| Calcium Sensitivity (EC₅₀) | 300–800 nM | The half-maximal effective concentration of intracellular Ca²⁺ required for channel activation.[1][2][8][9] |
| Voltage Dependence | Voltage-independent | Gating is primarily driven by intracellular Ca²⁺ levels, not changes in membrane potential.[1][2] |
| Gating Kinetics (Activation) | Time constant of ~12.9 ms | In response to Ca²⁺ influx from a single Ca²⁺ channel opening. |
| Gating Kinetics (Deactivation) | Dependent on Ca²⁺ clearance | The channel closes as intracellular Ca²⁺ levels decrease. |
Table 2: Pharmacological Profile of KCa2.2 Channels
| Compound | Type | Reported IC₅₀ / EC₅₀ | Notes |
| Apamin | Blocker | IC₅₀ ~40 pM - 200 pM | A peptide toxin from bee venom, highly potent and selective for KCa2.2.[7][9] |
| NS8593 | Negative Allosteric Modulator | IC₅₀ in submicromolar range | Inhibits all three KCa2 subtypes.[4] |
| CyPPA | Positive Allosteric Modulator | EC₅₀ = 14 ± 4 µM | Subtype-selective positive modulator, also affects KCa2.3.[4] |
| 1-EBIO | Positive Allosteric Modulator | EC₅₀ ~300-700 µM | Activates all KCa2 subtypes.[4] |
| NS309 | Positive Allosteric Modulator | Submicromolar EC₅₀ | More potent than 1-EBIO.[4] |
| Riluzole | Positive Allosteric Modulator | Potent activator | FDA-approved for ALS, also activates KCa2 channels.[8] |
Signaling Pathways Involving KCa2.2 Channels
The function of KCa2.2 channels is tightly regulated by complex signaling pathways. A key pathway involves a negative feedback loop with NMDA receptors in the postsynaptic density.
Furthermore, the calcium sensitivity of KCa2.2 channels is modulated by protein kinases and phosphatases. Casein kinase 2 (CK2) can phosphorylate calmodulin (CaM) bound to the channel, which decreases the channel's sensitivity to Ca²⁺. This effect is counteracted by protein phosphatase 2A (PP2A).[1]
Detailed Experimental Protocols
The study of KCa2.2 channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording of KCa2.2 Currents
This protocol is designed to record KCa2.2-mediated currents, such as the mAHP, from cultured neurons or acute brain slices.
Materials:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 0.2 mM EGTA, 4 mM Na₂ATP, 0.3 mM Tris-GTP, 14 mM Tris-phosphocreatine, pH adjusted to 7.3 with KOH.
-
Borosilicate glass capillaries for pulling patch pipettes (3-7 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with appropriate optics.
-
Micromanipulator.
Procedure:
-
Prepare acute brain slices or cultured neurons in the recording chamber continuously perfused with oxygenated aCSF.
-
Pull patch pipettes and fill with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
To record the mAHP (current-clamp): a. Hold the neuron at a resting membrane potential of approximately -60 to -70 mV. b. Inject a depolarizing current pulse (e.g., 100-300 ms) to elicit a train of action potentials. c. Record the subsequent afterhyperpolarization. The mAHP is the component lasting for tens to hundreds of milliseconds following the spike train.
-
To record KCa2.2 tail currents (voltage-clamp): a. Hold the neuron at -50 mV. b. Apply a depolarizing voltage step (e.g., to +10 mV for 100 ms) to activate voltage-gated Ca²⁺ channels and elicit Ca²⁺ influx. c. Record the outward tail current upon repolarization back to -50 mV. The apamin-sensitive component of this tail current is mediated by KCa2.2 channels.
-
Apply specific blockers (e.g., 100 nM apamin) to confirm the contribution of KCa2.2 channels.
Molecular Biology: Co-Immunoprecipitation (Co-IP) to Identify KCa2.2 Interacting Proteins
This protocol is used to isolate KCa2.2 channels and their binding partners from neuronal tissue or cell lysates.
Materials:
-
Brain tissue or cultured cells expressing KCa2.2.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.
-
Anti-KCa2.2 antibody (for immunoprecipitation).
-
Control IgG antibody (e.g., rabbit IgG).
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with lower detergent concentration.
-
Elution Buffer: e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer.
Procedure:
-
Homogenize brain tissue or lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-KCa2.2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the KCa2.2 protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of binding partners.
Imaging: Immunohistochemistry (IHC) for KCa2.2 Channel Localization
This protocol allows for the visualization of KCa2.2 channel distribution in brain tissue.
Materials:
-
Fixed brain tissue (e.g., perfusion-fixed with 4% paraformaldehyde).
-
Vibratome or cryostat for sectioning.
-
Phosphate-buffered saline (PBS).
-
Blocking Solution: PBS containing 5% normal goat serum and 0.3% Triton X-100.
-
Primary antibody: anti-KCa2.2.
-
Secondary antibody: fluorescently-labeled anti-species IgG.
-
Mounting medium with DAPI.
-
Fluorescence or confocal microscope.
Procedure:
-
Section the fixed brain tissue (e.g., 40 µm thick sections).
-
Wash the free-floating sections in PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-KCa2.2 antibody diluted in blocking solution overnight at 4°C.
-
Wash the sections extensively in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections in PBS.
-
Mount the sections on glass slides and coverslip with mounting medium.
-
Visualize the localization of KCa2.2 channels using a fluorescence or confocal microscope.
Conclusion and Future Directions
KCa2.2 channels are indispensable for the precise regulation of neuronal activity and synaptic function. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including spinocerebellar ataxias and Angelman syndrome, making them a promising target for therapeutic intervention.[6][10][11] Future research should continue to unravel the complexities of KCa2.2 channel regulation, including the roles of different isoforms and their specific contributions to distinct neuronal circuits and behaviors. The development of highly specific pharmacological modulators will be crucial for both dissecting the physiological roles of these channels and for advancing novel therapeutic strategies for brain disorders. This guide provides a foundational resource for researchers and drug development professionals to build upon in their exploration of KCa2.2 channel biology and its therapeutic potential.
References
- 1. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK channels and NMDA receptors form a Ca2+-mediated feedback loop in dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KCa 2.2 (KCNN2): A physiologically and therapeutically important potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
The Impact of Lei-Dab7 on Neuronal Afterhyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Lei-Dab7 on neuronal afterhyperpolarization (AHP). This compound, a synthetic peptide derived from leiurotoxin I, is a potent and highly selective blocker of the small-conductance calcium-activated potassium channel subtype 2 (SK2 or KCa2.2). These channels are critical contributors to the medium afterhyperpolarization (mAHP) that follows an action potential, playing a key role in regulating neuronal excitability, firing patterns, and synaptic plasticity. This document details the molecular mechanism of this compound, presents quantitative data on its effects on AHP parameters, outlines the experimental protocols for such investigations, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Afterhyperpolarization in Neuronal Function
Following an action potential, a neuron's membrane potential transiently becomes more negative than its resting potential, a phenomenon known as afterhyperpolarization (AHP). The AHP is a critical determinant of neuronal firing patterns, influencing the inter-spike interval and spike frequency adaptation. The AHP is comprised of three main components, distinguished by their kinetics and underlying conductances:
-
Fast AHP (fAHP): Lasting 2-5 milliseconds, the fAHP is primarily mediated by large-conductance Ca2+-activated K+ (BK) channels.
-
Medium AHP (mAHP): With a duration of tens to hundreds of milliseconds, the mAHP is generated by small-conductance Ca2+-activated K+ (SK) channels.[1]
-
Slow AHP (sAHP): This long-lasting hyperpolarization, which can persist for seconds, is mediated by a variety of potassium channels, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and M-current channels.
The focus of this guide is the mAHP, as it is the primary target of this compound. The SK channels responsible for the mAHP are voltage-insensitive and are activated exclusively by intracellular calcium. There are three main subtypes of SK channels: SK1, SK2, and SK3, which are encoded by the KCNN1-3 genes, respectively.
This compound: A Selective SK2 Channel Blocker
This compound is a synthetic peptide toxin engineered for high selectivity towards the SK2 channel subtype. Its high affinity and specificity make it an invaluable tool for dissecting the physiological roles of SK2 channels in neuronal function.
Mechanism of Action
This compound acts as a pore blocker of the SK2 channel. The binding of this compound to the outer vestibule of the channel physically occludes the pore, preventing the efflux of potassium ions and thereby inhibiting the generation of the mAHP. This targeted action allows for the specific investigation of SK2 channel function in isolation from other ion channels that contribute to neuronal excitability.
The signaling pathway for the generation of the mAHP and the point of intervention by this compound are illustrated in the diagram below.
Quantitative Effects of SK2 Channel Modulation on Afterhyperpolarization
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for SK2 | 3.8 nM | [2] |
| Selectivity | >200-fold selective for SK2 over SK1 and SK3 | [3] |
Table 2: Representative Effects of SK2 Channel Modulation on AHP Parameters
Data presented below are from experiments using the SK2/SK3 positive modulator CyPPA on motor neurons and are intended to illustrate the potential magnitude of change in AHP parameters upon SK2 channel modulation. The expected effect of the SK2 blocker this compound would be a reduction in these values.
| Parameter | Control | 50 µM CyPPA | Expected Effect of this compound | Reference |
| AHP Peak Amplitude (mV) | ~3.5 | ~5.5 | Decrease | [2] |
| AHP Area (mV*s) | ~0.1 | ~0.25 | Decrease | [2] |
Experimental Protocols
The investigation of this compound's effects on neuronal afterhyperpolarization is primarily conducted using the whole-cell patch-clamp electrophysiology technique on cultured neurons or acute brain slices.
Preparation of Neuronal Cultures
-
Cell Source: Primary hippocampal or cortical neurons are typically harvested from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: The harvested tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Plating: Neurons are plated at a suitable density onto poly-D-lysine or a similar substrate-coated glass coverslips.
-
Culture Maintenance: Cells are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) in a humidified incubator at 37°C and 5% CO2. Recordings are typically performed on mature neurons after 10-14 days in vitro.
Whole-Cell Patch-Clamp Recording
The following is a generalized protocol for whole-cell patch-clamp recording to measure neuronal afterhyperpolarization.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP. The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~290 mOsm.
Procedure:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Visualization: A coverslip with cultured neurons is placed in a recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics.
-
Giga-seal Formation: The micropipette is carefully lowered onto the surface of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Recordings are made in current-clamp mode using a patch-clamp amplifier. The membrane potential is held at a desired level (e.g., -70 mV) by injecting a small holding current.
-
AHP Elicitation: A train of action potentials is elicited by injecting a depolarizing current pulse (e.g., 1 nA for 100 ms). The subsequent afterhyperpolarization is recorded.
-
Pharmacology: After obtaining stable baseline recordings, this compound is applied to the bath via a perfusion system at the desired concentration. The effects on the AHP are then recorded and compared to the baseline.
Data Analysis
The recorded AHP waveforms are analyzed to quantify changes in the following parameters:
-
AHP Amplitude: The peak negative deflection of the membrane potential following the action potential train, measured from the pre-stimulus baseline.
-
AHP Duration: The time taken for the membrane potential to recover to 50% of the peak AHP amplitude.
-
AHP Area: The integral of the AHP waveform over a defined time window, providing a measure of the total hyperpolarizing charge.
Conclusion and Future Directions
This compound's high selectivity for SK2 channels makes it a powerful pharmacological tool for elucidating the role of these channels in regulating neuronal excitability. By specifically blocking the mAHP, this compound can be used to investigate the contribution of SK2 channels to various physiological and pathophysiological processes, including synaptic plasticity, learning and memory, and neurological disorders characterized by neuronal hyperexcitability.
Future research should focus on obtaining direct quantitative electrophysiological data on the effects of this compound on the mAHP in different neuronal populations. Such studies will provide a more precise understanding of its mechanism of action and will be crucial for the development of novel therapeutic strategies targeting SK2 channels for the treatment of neurological and psychiatric conditions.
References
The Pivotal Role of SK2 Channels in Hippocampal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-conductance calcium-activated potassium (SK) channels, and specifically the SK2 subtype, are critical regulators of neuronal excitability and synaptic plasticity within the hippocampus.[1][2][3] Their unique gating mechanism, reliant on intracellular calcium, positions them as key modulators of learning and memory. This technical guide provides an in-depth examination of the physiological role of SK2 channels in the hippocampus, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways in which they participate. Understanding the nuanced function of SK2 channels offers a promising avenue for the development of novel therapeutics targeting cognitive and neurological disorders.
Core Functions of SK2 Channels in the Hippocampus
SK2 channels are voltage-independent potassium channels activated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i).[2] In hippocampal CA1 pyramidal neurons, SK2 channels are strategically located in dendritic spines, in close proximity to N-methyl-D-aspartate receptors (NMDARs), a primary source of Ca²⁺ influx during synaptic transmission.[4][5][6] This co-localization allows for a rapid negative feedback loop: NMDAR activation leads to Ca²⁺ entry, which in turn activates SK2 channels. The subsequent efflux of potassium ions (K⁺) hyperpolarizes the postsynaptic membrane, which dampens the excitatory postsynaptic potential (EPSP) and increases the threshold for the induction of long-term potentiation (LTP).[4][5][6][7]
Modulation of Synaptic Plasticity
The influence of SK2 channels on synaptic plasticity is a cornerstone of their physiological importance. Pharmacological blockade of SK channels with apamin (B550111) facilitates the induction of LTP and enhances hippocampal learning.[1] Conversely, overexpression of SK2 channels impairs LTP and severely disrupts hippocampus-dependent learning.[1][2] This demonstrates that the density and activity of SK2 channels are critical determinants of the threshold for synaptic modification.
Role in Learning and Memory
The modulation of synaptic plasticity by SK2 channels has direct consequences for learning and memory. Studies using transgenic mouse models have shown that a tenfold overexpression of SK2 subunits leads to significant impairments in both hippocampus- and amygdala-dependent learning tasks.[1] Conversely, reducing SK2 channel function through antisense oligonucleotides facilitates basal synaptic transmission and theta-burst induced LTP, correlating with effects on contextual fear memory.[8] Trace eyeblink conditioning, a hippocampus-dependent learning paradigm, has been shown to reduce the levels of SK2 channel mRNA and protein in the hippocampus, further solidifying the link between SK2 channel expression and memory formation.[9][10]
Quantitative Data on SK2 Channel Function
The following tables summarize key quantitative findings from studies on SK2 channels in the hippocampus.
| Parameter | Wild-Type (WT) | SK2 Overexpressing (SK2+/T) | Condition | Reference |
| Apamin-Sensitive Current (pA) | 87.03 ± 7.34 | 359.55 ± 48.59 | Whole-cell recording in CA1 neurons | [2] |
| EPSP Amplitude Increase with Apamin | ~114% | ~217% | Low Mg²⁺, high Ca²⁺ conditions | [3] |
| LTP (50 Hz stimulation) (% of baseline) | 133.06 ± 7.69 | 113.81 ± 3.67 | Field recordings in CA1 | [2] |
| LTP (100 Hz stimulation) (% of baseline) | 137.42 ± 5.43 | 130.94 ± 13.12 | Field recordings in CA1 | [2] |
| LTD (1 Hz stimulation) (% of baseline) | 80.73 ± 1.26 | 76.58 ± 3.83 | Field recordings in CA1 | [2] |
| Parameter | Control/Vehicle | SK2 Antisense ODNs | Condition | Reference |
| fEPSP-LTP (% of baseline) | 114 ± 6% | Significantly enhanced | Theta-burst stimulation in CA1 | [8] |
| Pharmacological Agent | Effect on SK2 Channels | Impact on Hippocampal Function | Reference |
| Apamin | Blocker | Facilitates LTP induction and memory encoding.[11] | [12][11] |
| Lei-Dab7 | Selective Blocker | Facilitates basal synaptic transmission and LTP.[8] | [8] |
| NS309 | Activator | Reduces spontaneous firing rate of CA1 neurons and impairs trace eyeblink conditioning.[9] | [9][10] |
Experimental Protocols
Electrophysiological Recordings from Hippocampal Slices
Objective: To measure synaptic transmission and plasticity (LTP and LTD) in the CA1 region of the hippocampus.
Methodology:
-
Slice Preparation:
-
Mice (e.g., C57BL/6J, transgenic models) are anesthetized (e.g., with isoflurane) and decapitated.[3]
-
The brain is rapidly removed and placed in ice-cold cutting solution (e.g., containing sucrose, NaCl, KCl, NaHCO₃, NaH₂PO₄, CaCl₂, MgCl₂, glucose, and ascorbate).[3]
-
The hippocampi are dissected and transverse slices (typically 300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ for at least 1 hour before recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons) and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline synaptic responses are established by delivering test pulses at a low frequency (e.g., 0.05 Hz).
-
LTP is induced using high-frequency stimulation protocols (e.g., one or more trains of 100 Hz for 1 second, or theta-burst stimulation).[2][8]
-
LTD is induced using low-frequency stimulation (e.g., 1 Hz for 15-20 minutes).[2]
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
-
Whole-Cell Patch-Clamp Recordings:
-
CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP).
-
Whole-cell configuration is established to record postsynaptic currents (EPSCs) or potentials (EPSPs), and afterhyperpolarization (AHP) currents.[2]
-
Generation and Analysis of Transgenic Mice
Objective: To investigate the in vivo role of SK2 channels by manipulating their expression levels.
Methodology:
-
Generation of SK2 Overexpressing (SK2+/T) Mice:
-
Generation of SK2 Knockout Mice:
-
The gene encoding the SK2 subunit (Kcnn2) is disrupted using gene targeting techniques.[13]
-
-
Analysis:
-
Western Blotting: To quantify SK2 protein levels in hippocampal tissue.[9]
-
Quantitative Real-Time PCR (qRT-PCR): To measure SK2 mRNA levels.[2][9]
-
Behavioral Testing: To assess learning and memory using tasks such as the Morris water maze, contextual fear conditioning, and trace eyeblink conditioning.[1][8][9]
-
Pharmacological Studies
Objective: To acutely modulate SK2 channel activity in vivo or in vitro.
Methodology:
-
In Vitro (Slice Electrophysiology):
-
In Vivo:
Signaling Pathways and Workflows
SK2 Channel-NMDAR Signaling Pathway
Caption: SK2-NMDAR negative feedback loop in a hippocampal spine.
LTP-Induced SK2 Channel Internalization
References
- 1. Small-conductance Ca2+-activated K+ channel type 2 (SK2) modulates hippocampal learning, memory, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Channels: Newly Found Players in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing SK2 channel activity impairs associative learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing SK2 channel activity impairs associative learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding | Journal of Neuroscience [jneurosci.org]
- 13. Behavioral effects of a deletion in Kcnn2, the gene encoding the SK2 subunit of small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lei-Dab7 Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Lei-Dab7 protocol for in vivo rodent studies. This compound is a potent and highly selective peptide blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2 or KCa2.2). Its selectivity makes it a valuable tool for elucidating the physiological roles of SK2 channels in the central nervous system, particularly in processes related to learning, memory, and neuronal excitability.
Mechanism of Action
This compound is a synthetic analog of leiurotoxin I, a toxin found in scorpion venom. By substituting a methionine residue with diaminobutanoic acid at position 7, its affinity and selectivity for SK2 channels are significantly enhanced. This compound exhibits a high affinity for SK2 channels with a dissociation constant (Kd) of 3.8 nM and an IC50 of approximately 11.4 nM for inhibiting apamin (B550111) binding to rat brain sections.[1][2] It shows over 200-fold selectivity for SK2 over other SK channel subtypes (SK1 and SK3) and other potassium channels like Kv and Kir2.1.[3]
The primary mechanism of action of this compound involves the physical occlusion of the SK2 channel pore, thereby inhibiting potassium ion efflux. This blockade leads to a reduction in the medium afterhyperpolarization (mAHP) that follows an action potential, resulting in increased neuronal excitability and enhanced synaptic plasticity, such as long-term potentiation (LTP).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in in vivo rodent studies.
Caption: Signaling pathway of this compound blocking the SK2 channel.
Caption: General experimental workflow for in vivo rodent studies with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo rodent studies investigating the effects of this compound.
Table 1: this compound in Contextual Fear Conditioning in Mice
| Parameter | Treatment Group | Dose / Concentration | Administration Route | Key Finding | Statistical Significance | Reference |
| Freezing Behavior | This compound | 10 µM | Intrahippocampal | Impaired contextual fear memory when administered before training. | p < 0.05 | [3] |
| Freezing Behavior | This compound | 10 µM | Intrahippocampal | Enhanced contextual fear memory when administered immediately after training. | p < 0.05 | [3] |
| Freezing Behavior | Vehicle Control | N/A | Intrahippocampal | No significant effect on fear memory. | N/A | [3] |
Table 2: this compound in Olfactory Associative Learning in Rats
| Parameter | Treatment Group | Dose | Administration Route | Key Finding | Statistical Significance | Reference |
| Mnesic Processes | This compound | 3 ng | Intracerebroventricular | Did not significantly affect memory consolidation of new odor associations. | Not significant | [1] |
| Mnesic Processes | Apamin (SK2/SK3 blocker) | 0.3 ng | Intracerebroventricular | Improved new odor pair learning. | Significant | [1] |
| Mnesic Processes | Vehicle Control | N/A | Intracerebroventricular | No significant effect on learning. | N/A | [1] |
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol is for the surgical implantation of a guide cannula for subsequent ICV injection of this compound in rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Internal injector cannula connected to a microsyringe pump
-
This compound solution (dissolved in sterile artificial cerebrospinal fluid - aCSF)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Shave the scalp and clean it with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clear the bregma.
-
Craniotomy: Using a dental drill, create a small burr hole at the desired stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm.
-
Cannula Implantation: Lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula Insertion: Insert a dummy cannula to keep the guide cannula patent.
-
Post-operative Care: Suture the incision and administer analgesics. Allow the animal to recover for at least one week before any experiments.
-
ICV Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the internal injector cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) using a microsyringe pump. The typical volume is 1-2 µL for mice.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Contextual Fear Conditioning Protocol (Mouse)
This protocol assesses the role of this compound in fear memory formation.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Video recording and analysis system
-
This compound solution and vehicle control (aCSF)
Procedure:
-
Habituation: Handle the mice for several days before the experiment.
-
This compound Administration: Administer this compound or vehicle via ICV injection at a predetermined time before or after the training session (e.g., 30 minutes before for acquisition, immediately after for consolidation).
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).
-
Deliver a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds, with a 1-minute interval).
-
Return the mouse to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber for a set period (e.g., 5 minutes) without delivering any shocks.
-
Record the session and score the amount of time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Data Analysis: Compare the percentage of freezing time between the this compound treated group and the control group.
Olfactory Associative Learning Protocol (Rat)
This protocol evaluates the effect of this compound on learning and memory of odor-reward associations.
Materials:
-
Olfactometer or an arena with distinct odors
-
Reward (e.g., sucrose (B13894) solution)
-
This compound solution and vehicle control (aCSF)
Procedure:
-
Habituation and Pre-training: Habituate the rats to the testing apparatus and train them on the basic requirements of the task (e.g., nose-poking for a reward).
-
This compound Administration: Administer this compound or vehicle via ICV injection before or after the acquisition session.
-
Acquisition Phase:
-
Present the rat with a pair of distinct odors (e.g., Odor A and Odor B).
-
Associate one odor (e.g., Odor A) with a reward (S+), while the other odor (Odor B) is not rewarded (S-).
-
Record the number of correct choices (approaching the rewarded odor) and incorrect choices over a series of trials.
-
-
Retention Test:
-
24 hours after the acquisition phase, re-test the rat on the same odor pair to assess memory retention.
-
To test for new learning, a new pair of odors can be introduced.
-
-
Data Analysis: Analyze the learning curve (percentage of correct choices over trials) and the performance in the retention test to compare the effects of this compound and vehicle. The study by Méry et al. (2005) found that while apamin improved learning of a new odor pair, a 3 ng dose of this compound did not have a significant effect, suggesting the involvement of other SK channel subtypes in this particular memory process.[1]
References
- 1. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Learning of Odor–Value Association in the Olfactory Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Lei-Dab7 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lei-Dab7 is a potent and highly selective peptide inhibitor of the small conductance calcium-activated potassium (SK) channel subtype 2, SKCa2 (also known as KCa2.2), with a dissociation constant (Kd) of 3.8 nM.[1][2] SK channels, by mediating the afterhyperpolarization following action potentials, are critical regulators of neuronal excitability, synaptic transmission, and plasticity.[3][4][5] Specifically, SK2 channels are densely expressed in the hippocampus and are implicated in the modulation of learning and memory.[3][6] Intracerebroventricular (ICV) injection of this compound in mice allows for the direct administration of this selective SK2 blocker to the central nervous system, providing a powerful tool to investigate the role of SK2 channels in various neurological processes, including memory formation and synaptic plasticity, without causing overt central nervous system toxicity.[2][7][8]
These application notes provide detailed protocols for the ICV injection of this compound in mice and subsequent analysis using behavioral and molecular assays, primarily focusing on the well-established contextual fear conditioning paradigm.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | 3.8 nM | --- | Radioligand Binding | [1][2] |
| IC50 | 11.4 nM | Rat | Competition with Apamin (B550111) Binding | [9][10] |
| Effective ICV Dose (Behavior) | 3 ng | Rat | Olfactory Associative Task | [9] |
| Effective ICV Dose (Behavior) | Not explicitly stated in molarity; described as concentration to block >99% of SK2 homotetramers.[7] | Mouse | Contextual Fear Conditioning | [7] |
| Behavioral Effect (Contextual Fear Conditioning) | Pre-training injection impaired freezing response 24h later. | Mouse | Contextual Fear Conditioning | [7] |
| Electrophysiological Effect | Associated with an increase in TBS-induced fEPSP-LTP. | Mouse | Hippocampal Slice Electrophysiology | [11] |
| Molecular Effect | Pre-training injection prevented training-induced cleavage of the SK2 C-terminal fragment. | Mouse | Western Blot of Hippocampal Tissue | [7][12] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound
This protocol describes the stereotactic injection of this compound into the lateral ventricles of adult mice.
Materials:
-
This compound peptide
-
Vehicle solution (e.g., sterile Phosphate-Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF))[13][14]
-
Anesthetic (e.g., Isoflurane (B1672236) or Ketamine/Xylazine mixture)
-
Stereotaxic apparatus for mice
-
Microsyringe pump and Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and antiseptic solutions
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in a suitable vehicle (e.g., sterile PBS) to the desired stock concentration. It is recommended to perform a dose-response study to determine the optimal concentration for the specific experimental paradigm. Based on its high affinity, concentrations in the low nanomolar to micromolar range are expected to be effective. For initial studies, a concentration that was shown to selectively block >99% of SK2 channel homotetramers can be used as a starting point.[7]
-
On the day of injection, dilute the stock solution to the final working concentration with the same vehicle.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Secure the mouse in the stereotaxic frame. Apply eye lubricant to prevent corneal drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Using the coordinates relative to bregma, locate the injection site for the lateral ventricle. Typical coordinates for adult mice are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.3 mm from the skull surface.[15]
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring no air bubbles are present.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 - 1.0 µL/min). A typical injection volume is 1-2 µL per ventricle.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean cage on a heating pad and monitor until it has fully recovered from anesthesia.
-
Protocol 2: Contextual Fear Conditioning
This protocol is performed to assess hippocampus-dependent memory formation following ICV injection of this compound.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating isolation cubicle
-
Video camera and software for recording and scoring freezing behavior
Procedure:
-
Habituation (Optional but recommended):
-
One day before training, place the mice in the conditioning chamber for 5-10 minutes without any stimuli to allow for acclimation to the environment.
-
-
Training (Day 0):
-
Administer this compound or vehicle via ICV injection 30 minutes prior to the training session.[7]
-
Place the mouse in the fear conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Deliver a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.[16]
-
Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.
-
-
Contextual Memory Test (Day 1):
-
24 hours after training, place the mouse back into the same conditioning chamber.[7]
-
Record the animal's behavior for 5 minutes without delivering any shocks.
-
Analyze the video to quantify "freezing" behavior, defined as the complete absence of movement except for respiration. Freezing is typically scored for a set duration (e.g., every 10 seconds) and expressed as a percentage of the total test time.
-
Protocol 3: Western Blot Analysis of SK2 Channels
This protocol is for the detection and quantification of SK2 channel protein levels in hippocampal tissue following this compound treatment and behavioral testing.
Materials:
-
Dissection tools
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SK2 (e.g., anti-SK2(538–555))[7][12]
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Tissue Collection and Homogenization:
-
Following the behavioral test, euthanize the mice and rapidly dissect the hippocampi on ice.[7]
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SK2 antibody (e.g., at a 1:5000 dilution) overnight at 4°C.[7]
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the full-length SK2 protein (~64 kDa) and any relevant fragments (e.g., a 10-kDa C-terminal fragment) using densitometry software.[7][12]
-
Normalize the SK2 band intensities to the corresponding loading control (e.g., GAPDH).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits SK2 channels, preventing Ca2+-activated afterhyperpolarization.
Experimental Workflow
Caption: Workflow for ICV injection, behavioral testing, and molecular analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK2 channel expression and function in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Lei-Dab7 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lei-Dab7, a selective blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2 or KCa2.2), in hippocampal slice electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data on its effects, and illustrates the relevant signaling pathways.
Introduction to this compound
This compound is a synthetic peptide toxin derived from leiurotoxin I. It is a potent and highly selective antagonist of SK2 channels, exhibiting a dissociation constant (Kd) of 3.8 nM.[1][2] Its high selectivity, with over 200-fold preference for SK2 over other SK channel subtypes (SK1, SK3) and other potassium channels like IK, Kv, and Kir, makes it an invaluable tool for dissecting the specific physiological roles of SK2 channels in neuronal function.[3][4]
SK2 channels are critical regulators of neuronal excitability and synaptic plasticity. Located in the postsynaptic density of dendritic spines, particularly in hippocampal CA1 pyramidal neurons, they are in close proximity to NMDA receptors (NMDARs).[5][6] Activation of SK2 channels by calcium influx through NMDARs leads to potassium efflux, resulting in a hyperpolarization that can dampen neuronal excitability and increase the threshold for the induction of long-term potentiation (LTP).[5][6][7] By blocking these channels, this compound is expected to enhance neuronal excitability and facilitate synaptic plasticity.
Key Applications in Hippocampal Electrophysiology
-
Modulation of Synaptic Plasticity: Investigating the role of SK2 channels in long-term potentiation (LTP) and long-term depression (LTD).
-
Neuronal Excitability Studies: Assessing the contribution of SK2 channels to action potential firing patterns, afterhyperpolarizations (AHPs), and dendritic integration.
-
Drug Discovery: Screening for compounds that modulate SK2 channel activity for therapeutic potential in neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of SK2 channel blockade in hippocampal slice electrophysiology.
Table 1: Effect of SK2 Channel Blockade on Theta-Burst Induced Responses
| Parameter | Treatment | Reported Effect | Reference |
| Facilitation of Burst Responses (Area of bursts 2-10 vs. burst 1) | 100 nM this compound | Significant increase in facilitation | [1] |
| Facilitation of Burst Responses (Area of bursts 2-10 vs. burst 1) | 50 nM Apamin (B550111) | Significant increase in facilitation | [1] |
Table 2: Effect of SK2 Channel Blockade on Long-Term Potentiation (LTP)
| Parameter | Condition | Reported Value | Reference |
| LTP Magnitude (% of baseline fEPSP slope) | Theta-Burst Pairing (TBP) induced | 317% | [7] |
| Increase in fEPSP slope in control pathway | Apamin (SK2 blocker) | 41% | [7] |
Note: The data from Kramár et al. (2004) for this compound on burst responses is presented graphically in the original publication; the table indicates a significant increase. The study by Lin et al. (2008) provides quantitative data for the SK2 blocker apamin and the overall LTP magnitude, allowing for an inference of the contribution of SK2 channel blockade to LTP.
Signaling Pathways
The blockade of SK2 channels by this compound influences downstream signaling cascades that are crucial for synaptic plasticity. The following diagram illustrates the proposed mechanism.
Caption: Signaling pathway of this compound action in a postsynaptic spine.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on long-term potentiation (LTP) in acute hippocampal slices.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices.[7][8][9][10]
Materials:
-
Rodent (rat or mouse)
-
Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Electrophysiological Recording
Materials:
-
Recording chamber for submerged slices
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (1-3 MΩ) filled with aCSF
-
Amplifier and data acquisition system
Procedure:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP slope.
Application of this compound and LTP Induction
Materials:
-
This compound stock solution (e.g., in water or aCSF)
-
aCSF containing the final concentration of this compound (e.g., 100 nM)
Procedure:
-
After establishing a stable baseline, switch the perfusion to aCSF containing 100 nM this compound.
-
Allow the slice to perfuse with the this compound solution for at least 20-30 minutes to ensure complete equilibration.
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[11][12][13][14]
-
Continue recording fEPSPs for at least 60 minutes post-LTP induction to assess the magnitude and stability of potentiation.
-
For control experiments, induce LTP in slices without the application of this compound.
Data Analysis
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope of the baseline recording period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording period (e.g., 50-60 minutes post-induction).
-
Compare the magnitude of LTP between control and this compound treated slices using appropriate statistical tests.
Experimental Workflow
The following diagram outlines the general workflow for a hippocampal slice electrophysiology experiment using this compound.
Caption: Experimental workflow for investigating this compound effects on LTP.
Conclusion
This compound is a powerful and selective tool for elucidating the role of SK2 channels in hippocampal physiology. By following the protocols and considering the data presented in these application notes, researchers can effectively investigate the contribution of SK2 channels to synaptic plasticity and neuronal excitability, ultimately advancing our understanding of learning, memory, and various neurological disorders.
References
- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Modulation of SK2-Type K+ Channels Promotes Intrinsic Plasticity in L2/3 Pyramidal Neurons of the Mouse Primary Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent Metabotropic Signaling Pathways Inhibit SK Channels to Promote Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal slice preparation for electrophysiology [protocols.io]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theta burst stimulation-induced LTP: Differences and similarities between the dorsal and ventral CA1 hippocampal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theta-burst LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lei-Dab7 in Contextual Fear Conditioning Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lei-Dab7, a selective small-conductance calcium-activated potassium (SK) channel 2 (SK2) blocker, in contextual fear conditioning studies. This document includes detailed protocols, dosage information, and the underlying mechanism of action to facilitate the design and execution of robust experiments investigating fear memory.
Introduction to this compound and Contextual Fear Conditioning
Contextual fear conditioning is a widely used behavioral paradigm to study associative learning and memory in rodents.[1] In this model, an animal learns to associate a neutral environment (the context) with an aversive stimulus, typically a mild foot shock.[1] Upon re-exposure to the context, the animal exhibits a fear response, most commonly measured as "freezing" behavior (the complete absence of movement except for respiration). This form of learning is critically dependent on the hippocampus and amygdala.[1]
This compound is a potent and selective peptide inhibitor of SK2 channels, a subtype of potassium channels that are highly expressed in brain regions integral to learning and memory.[2][3] SK2 channels play a crucial role in regulating neuronal excitability and synaptic plasticity by contributing to the afterhyperpolarization that follows an action potential.[4] By blocking SK2 channels, this compound can modulate the cellular mechanisms underlying memory formation, making it a valuable tool for neuroscientists. Specifically, this compound has a high affinity for SK2 channels with a dissociation constant (Kd) of 3.8 nM and exhibits over 200-fold selectivity for SK2 over other SK channel subtypes.[2][5]
Quantitative Data Summary: this compound Dosage and Administration
The following tables summarize the reported dosages and administration details for this compound in rodent studies. The primary data for contextual fear conditioning comes from studies in C57BL/6J mice, with additional data from an associative learning study in rats.
Table 1: this compound Administration in Mouse Contextual Fear Conditioning
| Species/Strain | Administration Route | Dosage/Concentration | Timing of Administration | Effect on Fear Memory | Reference |
| C57BL/6J Mouse | Intrahippocampal (i.h.) | Concentration selected to block >99% of SK2 homotetramers | 30 minutes before training | Impaired memory acquisition | [2][3] |
| C57BL/6J Mouse | Intrahippocampal (i.h.) | Concentration selected to block >99% of SK2 homotetramers | Immediately after training | Enhanced memory consolidation | [2][3] |
| C57BL/6J Mouse | Intrahippocampal (i.h.) | Concentration selected to block >99% of SK2 homotetramers | 30 minutes before memory retrieval test | No effect on memory retrieval | [2][3] |
| C57BL/6J Mouse | Intrahippocampal (i.h.) | Concentration selected to block >99% of SK2 homotetramers | 30 minutes before context pre-exposure | Eliminated the facilitatory effect of pre-exposure on memory acquisition | [2][3] |
| C57BL/6J Mouse | Intracerebroventricular (i.c.v.) | Not specified, but at a concentration that specifically blocks SK2 homotetramers without gross CNS toxicity | Before training | Impaired memory acquisition | [2][5] |
Table 2: this compound Administration in Other Learning Paradigms
| Species/Strain | Administration Route | Dosage | Timing of Administration | Paradigm | Effect on Memory | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 3 ng | Before or after acquisition session | Olfactory Associative Task | No significant effect | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SK2 Channel Blockade in Synaptic Plasticity
The blockade of SK2 channels by this compound is thought to enhance synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory. SK2 channels are functionally coupled with NMDA receptors in dendritic spines.[6][7] During synaptic transmission, calcium influx through NMDA receptors activates nearby SK2 channels, leading to potassium efflux and hyperpolarization. This acts as a negative feedback mechanism, limiting the duration of NMDA receptor activation. By blocking this feedback with this compound, the excitatory postsynaptic potential (EPSP) is prolonged, leading to enhanced synaptic strength. Furthermore, the induction of LTP has been shown to cause the PKA-dependent internalization of SK2 channels, contributing to the potentiation of the synapse.[7][8][9]
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SK2 channel plasticity contributes to LTP at Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lei-Dab7 in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lei-Dab7 is a potent and selective peptide inhibitor of the small conductance calcium-activated potassium (SK) channel subtype 2 (SK2). SK channels are critical regulators of neuronal excitability, synaptic plasticity, and have been implicated in various neurological disorders. This compound, a synthetic analog of leiurotoxin I, offers a valuable tool for investigating the physiological and pathological roles of SK2 channels in the central nervous system. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a key in vitro model for neurobiological research.
Mechanism of Action
This compound selectively blocks SK2 channels, which are voltage-independent potassium channels activated by submicromolar concentrations of intracellular calcium ([Ca2+]i). In neurons, SK2 channels are often co-localized with N-methyl-D-aspartate receptors (NMDARs) at postsynaptic sites. The influx of Ca2+ through NMDARs activates SK2 channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization provides a negative feedback mechanism that enhances the voltage-dependent magnesium (Mg2+) block of NMDARs, thereby reducing further Ca2+ influx. By inhibiting SK2 channels, this compound disrupts this negative feedback loop, leading to increased neuronal excitability and enhanced NMDAR-mediated currents.
Data Presentation
The following tables summarize key quantitative data for this compound and related SK channel blockers, providing a reference for experimental design.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| Kd (SKCa2) | 3.8 nM | Human | [1] |
| IC50 (Apamin binding competition) | 11.4 nM | Rat whole brain sections | [2] |
Table 2: Suggested Concentration Ranges for In Vitro Experiments
| Application | Suggested Concentration Range | Notes |
| Electrophysiology | 10 - 100 nM | To achieve significant blockade of SK2 channels. |
| Neuroprotection Assays | 10 - 200 nM | A dose-response curve is recommended to determine the optimal concentration. |
| Signaling Pathway Studies | 50 - 150 nM | Concentration should be sufficient to observe downstream effects on NMDAR signaling. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its application in primary neuronal cultures.
References
- 1. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeling Lei-Dab7 for Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lei-Dab7 is a synthetic peptide derived from leiurotoxin I, a component of the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and highly selective blocker of the small-conductance calcium-activated potassium channel 2 (SK2 or KCa2.2), with a binding affinity (Kd) of 3.8 nM[1][2][3]. The SK2 channel is involved in neuronal excitability and synaptic transmission, making it a target of interest for neuroscience research and drug development[4][5]. Fluorescently labeling this compound provides a powerful tool for visualizing the localization and dynamics of SK2 channels in living cells and tissues, enabling a deeper understanding of their physiological and pathological roles[6][7].
These application notes provide detailed protocols for the site-selective fluorescent labeling of this compound, its purification, and its application in cellular imaging experiments.
Diagram 1: Overall Experimental Workflow
Caption: Workflow for fluorescently labeling this compound and its use in imaging.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Phe-Cys3-Asn-Leu-Arg-Dab-Cys8-Gln-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Asp-Lys-Cys26-Glu-Cys28-Val-Lys-His-NH2 | |
| Disulfide Bridges | Cys3-Cys21, Cys8-Cys26, Cys12-Cys28 | [8] |
| Molecular Weight | 3392.12 Da | [8] |
| Target | SK2 (KCa2.2) Channel | [1][2][3] |
| Binding Affinity (Kd) | 3.8 nM | [1][2][3] |
Recommended Fluorophores for Imaging
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| Alexa Fluor™ 488 | 493 | 519 | 0.92 | High |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | Moderate |
| Cyanine5 (Cy5) | 650 | 670 | 0.27 | Moderate |
Data compiled from product datasheets and literature[9][10][11][12]. Quantum yield and photostability can vary with conjugation and local environment.
Experimental Protocols
Protocol 1: Site-Specific N-Terminal Fluorescent Labeling of this compound
Objective: To covalently attach a fluorescent dye to the N-terminal α-amino group of this compound while minimizing labeling of the lysine (B10760008) ε-amino groups to preserve biological activity. This is achieved by controlling the reaction pH.
Materials:
-
This compound peptide (lyophilized powder)
-
Amine-reactive fluorescent dye with an NHS ester group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Peptide Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to Protocol 2 for purification of the labeled peptide.
-
Diagram 2: N-terminal Labeling of this compound
Caption: Amine-reactive dye conjugation to the N-terminus of this compound.
Protocol 2: Purification of Fluorescently Labeled this compound by RP-HPLC
Objective: To separate the fluorescently labeled this compound from unreacted dye and unlabeled peptide.
Materials:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV-Vis or photodiode array (PDA) detector and a fluorescence detector.
-
C18 column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size.
-
-
Sample Injection:
-
Inject the reaction mixture from Protocol 1 onto the column.
-
-
Gradient Elution:
-
Apply a linear gradient to separate the components. A shallow gradient is recommended for better resolution of peptides[16][17].
-
Example Gradient:
-
5-25% Mobile Phase B over 5 minutes.
-
25-55% Mobile Phase B over 60 minutes.
-
55-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.
-
-
-
Fraction Collection:
-
Monitor the elution profile at a wavelength corresponding to the peptide bond (214-220 nm) and the absorbance maximum of the chosen fluorophore.
-
Collect fractions corresponding to the major peaks. The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identify the correct product.
-
Pool the pure fractions and lyophilize to obtain the labeled peptide as a powder. Store at -20°C or lower, protected from light.
-
Protocol 3: Characterization of Labeled this compound
Objective: To determine the concentration and degree of labeling (DOL) of the purified fluorescent this compound.
Procedure:
-
Absorbance Measurement:
-
Calculation of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules per peptide molecule[18][21].
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein: Molar extinction coefficient of this compound at 280 nm (can be estimated based on amino acid composition).
-
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at Amax.
-
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 0.5 and 1.5 for imaging applications to ensure sufficient signal without causing quenching or loss of biological activity[18].
-
Protocol 4: Confocal Imaging of SK2 Channels on Live Cells
Objective: To visualize the binding of fluorescently labeled this compound to SK2 channels expressed on the surface of live cells.
Materials:
-
Cells expressing SK2 channels (e.g., HEK293 cells transiently or stably transfected with an SK2-expressing plasmid)
-
Glass-bottom culture dishes or chamber slides
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled this compound
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed the SK2-expressing cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
-
Incubation with Labeled this compound:
-
Prepare a working solution of the labeled this compound in cell culture medium or a suitable buffer (e.g., HBSS). A typical starting concentration is 10-100 nM. Given the Kd of 3.8 nM, concentrations in this range should be sufficient to label the channels[1][2][3].
-
Wash the cells once with warm PBS.
-
Incubate the cells with the labeled this compound solution for 30-60 minutes at 37°C or on ice to inhibit internalization[22][23][24][25].
-
-
Washing:
-
Gently wash the cells two to three times with cold PBS to remove unbound labeled peptide.
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Confocal Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Use the appropriate laser line and emission filter for the chosen fluorophore to excite the sample and collect the fluorescence signal.
-
Acquire images of the cell surface to visualize the distribution of the labeled this compound bound to SK2 channels.
-
Diagram 3: SK2 Channel Imaging Principle
Caption: Visualization of SK2 channels using fluorescent this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2 channels are neuroprotective for ischemia-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topography of Native SK Channels Revealed by Force Nanoscopy in Living Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 21. Degree of labeling (DOL) step by step [abberior.rocks]
- 22. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping Receptor Density on Live Cells by Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Long-Term Potentiation with Lei-Dab7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. Small conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype, play a crucial role in regulating neuronal excitability and synaptic plasticity. Lei-Dab7 is a potent and selective peptide inhibitor of the SK2 channel, making it an invaluable tool for investigating the role of these channels in LTP and for the development of novel therapeutics targeting cognitive enhancement.
This document provides detailed application notes and protocols for utilizing this compound to study LTP in hippocampal slices. It includes quantitative data on the effects of this compound, detailed experimental procedures, and visualizations of the underlying signaling pathways and workflows.
Mechanism of Action
This compound selectively blocks SK2 channels, which are voltage-independent, calcium-activated potassium channels. In the postsynaptic density of hippocampal neurons, SK2 channels are activated by calcium influx through NMDA receptors. This activation leads to potassium efflux, which hyperpolarizes the postsynaptic membrane and shortens the excitatory postsynaptic potential (EPSP). By inhibiting SK2 channels, this compound prevents this hyperpolarization, leading to a prolonged depolarization of the postsynaptic membrane. This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, allowing for greater calcium influx and subsequent activation of downstream signaling cascades that are critical for the induction of LTP.
Quantitative Data on this compound Effects on LTP
The application of this compound has been shown to significantly enhance LTP in the CA1 region of the hippocampus. The following table summarizes the quantitative effects of this compound on the field excitatory postsynaptic potential (fEPSP) slope, a common measure of synaptic strength.
| Parameter | This compound Condition | Control Condition | Percentage Increase with this compound | Reference |
| fEPSP Slope Potentiation (60 min post-TBS) | ~180-200% of baseline | ~140-160% of baseline | ~25-35% | [1][2] |
| Concentration of this compound | 100 nM | Vehicle | - | [2] |
| Timing of Application | Applied before LTP induction | - | - | [2] |
Note: The values in this table are approximate and have been synthesized from graphical representations and textual descriptions in the cited literature. Exact potentiation levels can vary depending on experimental conditions.
Signaling Pathway of this compound in Facilitating LTP
The blockade of SK2 channels by this compound initiates a signaling cascade that enhances LTP. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound-mediated LTP enhancement.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) following approved institutional animal care and use committee (IACUC) protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.
-
ACSF Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, 1 CaCl2.
-
-
Slicing: Glue a brain block onto the stage of a vibratome. Submerge the block in ice-cold, oxygenated ACSF cutting solution. Cut 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a holding chamber containing ACSF recording solution oxygenated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
-
ACSF Recording Solution (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 1.5 MgSO4, 2.5 CaCl2.
-
Electrophysiological Recording of LTP
This protocol outlines the procedure for recording fEPSPs and inducing LTP in the CA1 region of the hippocampus.
-
Slice Placement: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Electrode Placement: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (filled with ACSF) in the stratum radiatum of the CA1 region.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ACSF).
-
Dilute the stock solution in ACSF to the final desired concentration (e.g., 100 nM).
-
Switch the perfusion to the this compound containing ACSF and allow it to equilibrate for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered in a pattern that mimics endogenous theta rhythms.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation of the synaptic response.
-
Experimental Workflow
The following diagram illustrates the general workflow for an LTP experiment investigating the effects of this compound.
Caption: Experimental workflow for investigating LTP with this compound.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of SK2 channels in synaptic plasticity. By selectively inhibiting these channels, researchers can effectively modulate LTP and gain deeper insights into the molecular mechanisms of learning and memory. The protocols and data presented here provide a comprehensive guide for scientists and drug development professionals to design and execute experiments utilizing this compound in the investigation of long-term potentiation. Careful adherence to these methodologies will facilitate the acquisition of robust and reproducible data, contributing to the advancement of our understanding of cognitive function and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Lei-Dab7 in Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lei-Dab7, a selective small-conductance calcium-activated potassium (SK) channel 2 (SK2) blocker, for investigating learning and memory in rat models. This document includes detailed experimental protocols, a summary of key quantitative findings, and visualizations of the relevant signaling pathways.
Introduction
This compound is a synthetic peptide toxin that selectively blocks SK2 channels, which are critical regulators of neuronal excitability and synaptic plasticity.[1][2][3] SK channels contribute to the afterhyperpolarization that follows an action potential, thereby influencing neuronal firing patterns and the threshold for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[1][4] By selectively inhibiting SK2 channels, this compound serves as a valuable tool to dissect the specific role of this channel subtype in the complex processes of memory formation and consolidation.
Mechanism of Action
This compound exerts its effects by binding to the external vestibule of the SK2 channel, inhibiting its potassium ion conductance.[3] In the context of learning and memory, the blockade of SK2 channels has a significant impact on synaptic plasticity at glutamatergic synapses, particularly in the hippocampus. SK2 channels are functionally coupled to NMDA receptors and form a negative feedback loop.[4][5] The influx of calcium through NMDA receptors activates SK2 channels, leading to hyperpolarization that can reduce further NMDA receptor activation. By blocking this feedback mechanism, this compound can enhance synaptic responses and lower the threshold for LTP induction.[4]
Key Applications
-
Investigating the role of SK2 channels in different phases of memory: Studies have shown that the timing of SK2 channel blockade with this compound is critical, with different effects observed when administered before or after a learning event.[4]
-
Modulating synaptic plasticity: this compound can be used to enhance theta-burst induced LTP in hippocampal slices, providing a model for studying the molecular mechanisms of synaptic strengthening.[4]
-
Probing the differential roles of SK channel subtypes: By comparing the effects of this compound with non-selective SK channel blockers like apamin (B550111), researchers can delineate the specific contributions of SK2 versus other SK channel subtypes (e.g., SK3) in learning and memory processes.[1]
Data Presentation
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on learning and memory.
| Experiment | Animal Model | Treatment Group | Key Metric | Result | Reference |
| Contextual Fear Conditioning | Mice | This compound (intrahippocampal, 0.5h before training) | % Freezing (24h test) | Impaired freezing compared to non-injected controls. | [4] |
| Contextual Fear Conditioning | Mice | This compound (intrahippocampal, immediately after training) | % Freezing (24h test) | Enhanced freezing compared to non-injected controls. | [4] |
| Olfactory Associative Learning | Rats | This compound (intracerebroventricular, 3 ng) | Mnesic Processes | Did not significantly affect the learning of a new odor pair in a retention session 24 hours later. In contrast, the non-selective SK channel blocker, apamin (0.3 ng), improved new odor pair learning. This suggests a potential role for other SK channel subtypes, such as SK3, in this form of memory consolidation.[1] | [1] |
| Binding Affinity | Rat Brain Sections | This compound | IC50 for Apamin Binding | 11.4 nM.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of a rat for the subsequent injection of this compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
This compound solution (e.g., 3 ng in sterile saline)
-
Injection syringe and tubing
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a dental drill, create a burr hole over the target coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Lower the guide cannula to the desired depth (approximately 3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least one week before any behavioral experiments.
-
For injection, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to a syringe pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.
Protocol 2: Contextual Fear Conditioning
This protocol describes a standard procedure for assessing fear-associated memory in rats.
Materials:
-
Contextual fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating outer chamber
-
Video camera and recording software
-
70% ethanol (B145695) or a distinct olfactory cue for context alteration (if needed)
Procedure:
Day 1: Training
-
Place the rat in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Administer a series of footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
Leave the rat in the chamber for an additional 30-60 seconds after the final shock.
-
Return the rat to its home cage.
Day 2: Contextual Memory Test
-
24 hours after training, place the rat back into the same conditioning chamber.
-
Record the animal's behavior for 5-8 minutes without delivering any shocks.
-
Analyze the video recording to quantify the amount of time the rat spends "freezing" (complete immobility except for respiration). Freezing is the primary measure of fear memory.
This compound Administration:
-
To study effects on memory acquisition: Administer this compound via ICV injection 30 minutes before the training session on Day 1.
-
To study effects on memory consolidation: Administer this compound via ICV injection immediately after the training session on Day 1.
Protocol 3: Olfactory Associative Task
This protocol is adapted from studies investigating odor-based learning and memory.
Materials:
-
Olfactometer or a Y-maze with odor delivery ports
-
A variety of odorants
-
Water reward delivery system
-
Water-deprived rats
Procedure:
-
Habituation: Familiarize the water-deprived rat with the apparatus and the procedure of receiving a water reward.
-
Acquisition Phase:
-
Present the rat with a pair of odors (Odor A and Odor B), one at each arm of a Y-maze or through different ports.
-
One odor is designated as the positive cue (S+) and is associated with a water reward, while the other is the negative cue (S-).
-
Allow the rat to choose an odor. A correct choice (approaching S+) is rewarded with water.
-
Conduct multiple trials per day (e.g., 20 trials) until the rat reaches a criterion of performance (e.g., >80% correct choices).
-
-
Retention/New Learning Phase:
-
24 hours after reaching the criterion on the first odor pair, test the rat's retention.
-
Introduce a new pair of odors to assess the rat's ability to learn a new association.
-
The number of trials required to reach the criterion for the new odor pair is a measure of learning ability.
-
This compound Administration:
-
Inject this compound (e.g., 3 ng, ICV) before or after the acquisition session of the new odor pair to assess its effect on learning and consolidation.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize key processes.
References
- 1. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPP2 interacts with SK2 to rescue the excitability of glutamatergic neurons in the BLA and facilitate the extinction of conditioned fear in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lei-Dab7 solubility and vehicle preparation for injection
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, vehicle preparation, and handling of Lei-Dab7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective peptide inhibitor of the small conductance calcium-activated potassium channel subtype 2 (KCa2.2 or SK2).[1][2][3][4][5] Its mechanism of action is the specific blockade of these channels, which play a crucial role in regulating neuronal excitability and synaptic transmission.[2][6][7]
Q2: What is the solubility of this compound?
A2: this compound, particularly as a trifluoroacetate (B77799) (TFA) salt, is highly soluble in water.[8] Specific solubility data is provided in the table below.
Q3: How should this compound be stored?
A3: Proper storage of this compound is critical for maintaining its stability and activity. Recommendations are provided in the table below.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been successfully used in in vivo studies involving intracerebroventricular (ICV) injections in rodents.[2][9][10] It is crucial to prepare the injection vehicle appropriately to ensure solubility and minimize potential toxicity.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound TFA
| Parameter | Value | Source |
| Solubility in Water | ~100 mg/mL (~28.52 mM) | [8] |
| Storage (Lyophilized Powder) | -20°C for 3 years; 4°C for 2 years | [8] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for further dilution.
-
Materials:
-
This compound TFA (lyophilized powder)
-
Sterile, nuclease-free water or desired buffer
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Vehicle Preparation for Intracerebroventricular (ICV) Injection
-
Objective: To prepare a suitable vehicle for the in vivo delivery of this compound via ICV injection. While this compound is water-soluble, using a vehicle that ensures stability and compatibility with brain tissue is essential. For peptides administered via ICV, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles. For compounds with lower solubility, co-solvents may be necessary. The following is a general protocol that can be adapted.
-
Materials:
-
This compound stock solution
-
Sterile 0.9% saline or aCSF
-
(Optional, for less soluble compounds) DMSO, Tween 80, PEG300
-
-
Procedure for Water-Soluble this compound:
-
Thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the final desired concentration for injection using sterile 0.9% saline or aCSF.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection to ensure sterility.
-
-
Example Procedure for Formulations with Co-solvents (Adapt as necessary):
-
Formulation 1 (DMSO/Tween 80/Saline):
-
Dissolve this compound in DMSO to create a concentrated stock.
-
For the final injection volume, combine 10% of the DMSO stock, 5% Tween 80, and 85% sterile saline.[8] Mix thoroughly between each addition.
-
-
Formulation 2 (DMSO/PEG300/Tween 80/Saline):
-
Dissolve this compound in DMSO.
-
Combine 10% DMSO stock, 40% PEG300, 5% Tween 80, and 45% sterile saline.[8] Ensure complete mixing at each step.
-
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in buffer | - Buffer incompatibility (pH, ionic strength)- Exceeded solubility limit in the final buffer | - Test solubility in a small volume of the target buffer before preparing the full volume.- Adjust the pH of the buffer.- Consider using a different buffer system.- If using co-solvents, ensure the final concentration of the organic solvent is low enough to be well-tolerated in vivo. |
| Loss of activity | - Repeated freeze-thaw cycles- Improper storage (temperature, light exposure)- Adsorption to plasticware | - Aliquot stock solutions to minimize freeze-thaw cycles.- Store as recommended (-20°C or -80°C, protected from light).- Use low-protein-binding tubes and pipette tips. |
| Inconsistent in vivo results | - Incomplete dissolution of this compound- Instability of the prepared injection solution- Improper injection technique | - Visually inspect the solution for any particulates before injection.- Prepare fresh injection solutions for each experiment.- Ensure the injection protocol is standardized and performed accurately. |
Visualizations
Caption: Mechanism of action of this compound in blocking the KCa2.2 signaling pathway.
Caption: Experimental workflow for this compound preparation and in vivo administration.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lei-Dab 7 | CAS 1061556-49-7 | this compound | Tocris Bioscience [tocris.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channelpedia - SK2 [channelpedia.epfl.ch]
- 8. This compound TFA | Potassium Channel | | Invivochem [invivochem.com]
- 9. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Stability of Lei-Dab7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective SK2 channel blocker, Lei-Dab7. The information provided aims to help you anticipate and prevent its degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it potentially susceptible to degradation?
This compound is a synthetic peptide analog of Leiurotoxin I, derived from scorpion venom.[1][2] Its structure is: Ala-Phe-Cys3-Asn-Leu-Arg-Dab-Cys8-Gln-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Asp-Lys-Cys26-Glu-Cys28-Val-Lys-His-NH2[3]
This peptide contains several features that can influence its stability in vitro:
-
Multiple Cysteine Residues (Cys): The presence of six cysteine residues forming three disulfide bridges is crucial for its tertiary structure and activity. Disruption of these bonds can lead to inactivation.
-
Asparagine (Asn) and Glutamine (Gln) Residues: These amino acids can undergo deamidation, a common form of peptide degradation.[4]
-
Aspartic Acid (Asp): The peptide contains an aspartic acid residue, which can be susceptible to hydrolysis, particularly at low pH.[4][5]
-
Peptide Bonds: Like all peptides, the peptide bonds of this compound can be cleaved by proteases that may be present in experimental systems.
Q2: How should I store this compound to ensure its stability?
Proper storage is the first and most critical step in preventing degradation. Based on vendor recommendations and general best practices for peptides, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to minimize moisture exposure.[6] |
| In Solution | -20°C or -80°C | Short- to Medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Q3: What are the primary pathways of this compound degradation I should be aware of during my experiments?
While specific degradation studies on this compound are not extensively available, based on its amino acid sequence, the following are the most probable degradation pathways in vitro:
-
Oxidation: The cysteine residues, if their disulfide bridges are reduced, can be susceptible to oxidation.
-
Deamidation: The asparagine and glutamine residues can deamidate to form aspartic acid and glutamic acid, respectively, or their isomers. This is often accelerated at neutral to alkaline pH.[4][7]
-
Hydrolysis: The peptide bond, especially adjacent to the aspartic acid residue, can be cleaved by hydrolysis, particularly in acidic conditions.[4][5]
-
Proteolysis: If your experimental system (e.g., cell culture media with serum, tissue homogenates) contains proteases, the peptide can be cleaved. The presence of basic residues like Arginine (Arg) and Lysine (Lys) can be recognition sites for trypsin-like proteases.
Q4: Can the inclusion of diaminobutanoic acid (Dab) in this compound affect its stability?
Yes, the substitution of the natural amino acid with the unnatural, positively charged diaminobutanoic acid (Dab) at position 7 is a key feature of this compound.[2][4] The inclusion of unnatural amino acids can enhance peptide stability by making them resistant to degradation by proteases that typically recognize and cleave peptide bonds between natural L-amino acids.[2][8]
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound, suggesting potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide activity over time in solution. | Chemical Degradation (Oxidation, Deamidation, Hydrolysis): The peptide is degrading due to factors like pH, temperature, or exposure to air. | - Ensure the pH of your buffer is optimal for peptide stability (typically slightly acidic, pH 4-6, if compatible with your assay).- Prepare fresh solutions for each experiment.- If the peptide contains susceptible residues like Cys or Met, consider using deoxygenated buffers. |
| Inconsistent results between experiments. | Repeated Freeze-Thaw Cycles: Aliquoting was not performed, and the main stock solution was repeatedly frozen and thawed. | - Aliquot the peptide solution into single-use vials immediately after reconstitution to avoid freeze-thaw cycles.[6] |
| Rapid loss of activity in biological samples (e.g., cell culture with serum). | Proteolytic Degradation: Proteases in the biological matrix are cleaving this compound. | - If compatible with your experiment, add a broad-spectrum protease inhibitor cocktail to your sample.[9]- Heat-inactivate serum (if used) to denature proteases, but be aware this can also affect other serum components.- Reduce incubation times where possible. |
| Precipitation of the peptide from solution. | Poor Solubility or Aggregation: The peptide concentration is too high for the solvent, or the peptide is aggregating over time. | - Ensure you are using a recommended solvent for reconstitution (e.g., sterile water or a buffer at a specific pH).- If precipitation occurs, try sonicating the solution briefly.- Store solutions at the recommended temperature and avoid prolonged storage at 4°C where aggregation can sometimes occur. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Assessing this compound Stability by HPLC
This protocol allows for the quantitative analysis of intact this compound over time under different conditions.
Objective: To determine the rate of this compound degradation under specific pH and temperature conditions.
Materials:
-
This compound peptide
-
HPLC-grade water, acetonitrile (B52724), and trifluoroacetic acid (TFA)
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
Incubator or water bath
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Dilute the stock solution into buffers of different pH values (e.g., 4, 7.4, and 9) to a final concentration of 100 µg/mL.
-
Incubate the solutions at a chosen temperature (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each incubation condition.
-
Immediately quench any potential degradation by adding an equal volume of 0.1% TFA in acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC with a C18 column.
-
A typical gradient could be from 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile) to 5% Solvent A and 95% Solvent B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time for each condition to determine the degradation kinetics and half-life.
-
Protocol 2: Evaluation of this compound Stability in the Presence of Proteases
Objective: To assess the susceptibility of this compound to common proteases.
Materials:
-
This compound peptide
-
Trypsin, Chymotrypsin, or a relevant biological matrix (e.g., serum, plasma)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Protease inhibitor (for control)
-
HPLC-MS system for analysis
Methodology:
-
Reaction Setup:
-
Prepare a solution of this compound in the reaction buffer at a final concentration of 100 µg/mL.
-
Set up reaction tubes containing the this compound solution.
-
To experimental tubes, add the protease (e.g., trypsin at a 1:100 enzyme-to-substrate ratio).
-
To a control tube, add the protease that has been pre-incubated with a specific inhibitor.
-
To another control tube, add only the buffer.
-
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube.
-
Quenching the Reaction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 1% TFA or by heating).
-
Analysis by HPLC-MS:
-
Analyze the samples using an HPLC-MS system to separate the intact peptide from its degradation fragments.
-
The mass spectrometer will help in identifying the cleavage products.
-
-
Data Analysis:
-
Quantify the amount of intact this compound remaining at each time point.
-
Identify the cleavage sites by determining the mass of the degradation fragments.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in vitro.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Scorpion venom peptides enhance immunity and survival in Litopenaeus vannamei through antibacterial action against Vibrio parahaemolyticus [frontiersin.org]
Lei-Dab7 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for Lei-Dab7, a potent and selective blocker of the small-conductance calcium-activated potassium channel SK2 (KCa2.2). This resource is designed for researchers, scientists, and drug development professionals to address common questions and provide guidance on assessing the potential off-target effects of this compound on other ion channels during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a synthetic peptide toxin designed as a potent and highly selective inhibitor of the SK2 (KCa2.2) channel, with a dissociation constant (Kd) of 3.8 nM.[1][2] It has demonstrated high selectivity for SK2 over other members of the KCa2 family and other potassium channels.
Q2: Has this compound been tested against other ion channels?
Yes, studies have shown that this compound has low or no activity on several other ion channels, including:
-
KCa1.1 (BK)
-
KCa2.1 (SK1)
-
KCa2.3 (SK3)
-
KCa3.1 (IK)
-
Voltage-gated potassium (Kv) channels
-
Inwardly-rectifying potassium (Kir2.1) channels[1]
One report indicates that this compound exhibits greater than 200-fold selectivity for KCa2.2 over KCa2.1, KCa2.3, and KCa3.1.
Q3: Are there any known off-target effects at higher concentrations?
While this compound is highly selective at concentrations typically used to target SK2 channels, it is crucial for researchers to perform their own dose-response curves in their specific experimental model. At very high concentrations, the potential for off-target interactions with other ion channels cannot be entirely ruled out. We recommend establishing a minimal effective concentration for SK2 blockade to minimize potential off-target effects.
Q4: What is the recommended starting concentration for my experiments to ensure selectivity?
Based on its high affinity for SK2 channels (Kd = 3.8 nM), we recommend starting with a concentration range of 1-10 nM. This range should provide potent blockade of SK2 channels with a minimal risk of off-target effects on the channels listed above. However, the optimal concentration will depend on your specific experimental system and should be determined empirically.
Q5: How can I experimentally validate the selectivity of this compound in my system?
To confirm the selectivity of this compound, we recommend performing electrophysiological recordings on cells known to express other ion channels of interest. The most direct method is whole-cell patch-clamp electrophysiology. Additionally, competitive binding assays can be used to determine the affinity of this compound for other potential targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected physiological response not consistent with SK2 channel blockade. | Potential off-target effect of this compound at the concentration used. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Test for off-target effects on other relevant ion channels in your system using electrophysiology (see protocol below). 3. Consider using a structurally unrelated SK2 blocker as a control to confirm that the observed effect is due to SK2 inhibition. |
| Variability in experimental results. | Inconsistent peptide concentration or degradation. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Ensure proper storage of the peptide at -20°C or below. 3. Confirm the concentration of your stock solution. |
| No effect of this compound is observed. | 1. The SK2 channel is not expressed or is not functionally active in your experimental model. 2. The concentration of this compound is too low. | 1. Verify the expression of SK2 channels in your cells or tissue using techniques such as qPCR, Western blot, or immunohistochemistry. 2. Confirm the functional activity of SK2 channels using a known agonist or by measuring the afterhyperpolarization following an action potential. 3. Increase the concentration of this compound. |
Data on this compound Selectivity
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and other ion channels.
| Ion Channel | Method | Value | Reference |
| SK2 (KCa2.2) | Radioligand Binding (Kd) | 3.8 nM | [1][2] |
| SK2 (KCa2.2) | Electrophysiology (IC50) | ~3 nM | |
| SK1 (KCa2.1) | Electrophysiology | >200-fold selectivity for SK2 | |
| SK3 (KCa2.3) | Electrophysiology | >200-fold selectivity for SK2 | |
| IK (KCa3.1) | Electrophysiology | >200-fold selectivity for SK2 | |
| Kv Channels | Electrophysiology | Low to no activity | [1] |
| Kir2.1 Channels | Electrophysiology | Low to no activity | [1] |
Note: Specific IC50 or Kd values for many of the off-target channels are not publicly available, with the data often presented as a qualitative assessment of low or no activity at concentrations effective for SK2 blockade.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Off-Target Effects
This protocol provides a general framework for testing the effect of this compound on a specific ion channel of interest expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
1. Cell Preparation:
- Culture cells expressing the ion channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
- Note: These solutions may need to be modified depending on the specific ion channel being studied.
3. Recording:
- Obtain a whole-cell patch-clamp recording from a cell expressing the channel of interest.
- Apply a voltage protocol appropriate for activating the specific ion channel.
- Establish a stable baseline recording of the ionic current for at least 3-5 minutes.
- Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 100 nM to 1 µM to test for off-target effects).
- Record the current in the presence of this compound until a steady-state effect is observed.
- Wash out the peptide with the control external solution to observe for reversal of any effect.
4. Data Analysis:
- Measure the peak current amplitude before, during, and after the application of this compound.
- Calculate the percentage of inhibition at the tested concentration.
- If an effect is observed, perform a dose-response analysis to determine the IC50 value.
Radioligand Displacement Assay
This protocol can be used to determine the binding affinity of this compound to a specific ion channel receptor in a competitive binding format.
1. Membrane Preparation:
- Prepare cell membranes from a cell line or tissue known to express the ion channel of interest.
- Determine the protein concentration of the membrane preparation.
2. Assay Buffer:
- Prepare a binding buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
3. Assay Procedure:
- In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target channel, and varying concentrations of unlabeled this compound.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC50 value of this compound.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
Lei-Dab7 In Vivo Applications: Technical Information & FAQ Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and addresses common questions regarding the in vivo use of Lei-Dab7, a selective blocker of the small-conductance calcium-activated potassium (SK2) channels. The information herein is compiled from peer-reviewed literature to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause convulsive side effects in vivo?
Based on available scientific literature, this compound is not associated with convulsive side effects when used at concentrations that ensure selectivity for SK2 channels. Multiple studies have reported a lack of general central nervous system (CNS) toxicity following intracerebroventricular (i.c.v.) injection in mice at effective doses.[1][2]
One of the foundational papers on this compound explicitly states that its i.c.v. injection into mice "resulted in no gross central nervous system toxicity at concentrations that specifically blocked SK2 homotetramers."[2] This favorable safety profile is a key feature highlighted in its development as a selective SK2 inhibitor.
Q2: My animal model is exhibiting seizure-like behavior after this compound administration. What could be the cause?
While this compound itself is not known to be convulsive, observing such activity warrants a thorough troubleshooting process. Potential causes could include:
-
High Concentration and Off-Target Effects: Exceedingly high concentrations of any compound can lead to non-specific binding and unforeseen physiological effects. It is critical to adhere to validated concentration ranges.
-
Injection Procedure Complications: The intracerebroventricular or intrahippocampal injection process itself can induce stress or trauma that may manifest as seizure-like activity in sensitive animal models. Proper surgical technique and appropriate controls are essential.
-
Animal Model Predisposition: The specific animal model being used may have an underlying predisposition to seizures that could be triggered by the experimental conditions, independent of the specific action of this compound.
-
Vehicle Effects: The vehicle used to dissolve and administer this compound should be tested alone as a control to ensure it does not elicit any adverse reactions.
Q3: How does blocking potassium channels relate to convulsions?
While the selective SK2 blocker this compound does not appear to be convulsive, the broader class of potassium (K+) channel blockers can indeed induce seizures. K+ channels are crucial for regulating neuronal excitability; they help to repolarize the neuron after an action potential, thereby maintaining the resting membrane potential.
Blocking certain types of K+ channels can lead to a state of hyperexcitability, increasing the likelihood of the synchronous neuronal firing that characterizes a seizure. For instance, blockers of other K+ channels, such as 4-aminopyridine (B3432731) (4-AP) and certain scorpion toxins like tityustoxin-K(alpha), are known to be potent convulsants and are sometimes used to experimentally induce seizures in animal models.[3][4] This occurs because blocking these channels prolongs the action potential duration and can lead to enhanced neurotransmitter release.
The lack of convulsive effects from this compound suggests that the specific role of SK2 channels in overall brain excitability is more nuanced and does not lead to generalized seizures when inhibited.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies using this compound, highlighting its use at non-toxic concentrations.
| Parameter | Value | Species | Administration Route | Observed Effect | Source |
| Kd (Binding Affinity) | 3.8 nM | - | In vitro | Selective binding to SK2 channels | [2] |
| IC50 (Apamin Competition) | 11.4 nM | Rat | Brain Sections | Competition with apamin (B550111) binding | |
| Effective Dose (Behavioral) | 3 ng | Rat | Intracerebroventricular | No significant effect on specific memory tasks | |
| Effective Dose (Behavioral) | 9-15 ng | Rat | Intracerebroventricular | Decrease in locomotor activity and food intake | [5] |
| Safety Assessment | Not specified | Mouse | Intracerebroventricular | "No gross central nervous system toxicity" | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, which can serve as a guide for designing your own studies.
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is adapted from studies assessing the central effects of this compound.
-
Animal Preparation: Adult male mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The head is then fixed in a stereotaxic frame.
-
Surgical Procedure: A midline sagittal incision is made on the scalp to expose the skull. A small burr hole is drilled through the skull over the target lateral ventricle. Stereotaxic coordinates are determined based on a mouse brain atlas (e.g., relative to bregma).
-
Injection: A Hamilton syringe is used to slowly inject a small volume (e.g., 1-5 µL) of this compound solution (or vehicle control) into the lateral ventricle over a period of several minutes.
-
Post-Procedure Care: The syringe is left in place for a few minutes post-injection to prevent backflow. The incision is then sutured, and the animal is monitored during recovery. Post-operative analgesics should be administered as per institutional guidelines.
-
Behavioral/Physiological Assessment: Following a recovery period, animals are subjected to behavioral tests or other physiological monitoring as required by the experimental design.
Protocol 2: Olfactory Associative Memory Task in Rats
This protocol is based on studies evaluating the effect of SK channel blockers on learning and memory.
-
Apparatus: A Y-maze with olfactory cues is used. One arm contains an odor associated with a reward (e.g., food pellet), while the other arm contains a neutral or different odor.
-
Pre-Training: Animals are habituated to the maze and trained to associate a specific odor with a reward.
-
Drug Administration: this compound (e.g., 3 ng) or vehicle is administered via i.c.v. injection either before or after the acquisition session, depending on the experimental question (e.g., to test effects on learning vs. consolidation).
-
Testing Session: 24 hours after the acquisition session, the rat is placed back in the maze, and the time spent in the correct (reward-associated) arm and the number of correct choices are recorded to assess memory retention.
-
Data Analysis: Performance is compared between the this compound treated group and control groups (vehicle, no injection) using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway of SK2 Channel Action
Caption: SK2 channel activation by calcium influx and subsequent inhibition by this compound.
Experimental Workflow for In Vivo this compound Study
Caption: A typical workflow for studying the behavioral effects of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of seizures by the potent K+ channel-blocking scorpion venom peptide toxins tityustoxin-K(alpha) and pandinustoxin-K(alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ channel blockers prevent seizures induced by a class of K+ channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Lei-Dab7 in aqueous solution for long experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lei-Dab7 in aqueous solutions for long-term experiments. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research.
Stability of this compound in Aqueous Solution
This compound, a synthetic peptide toxin, is a potent and selective blocker of the small conductance calcium-activated potassium channel KCa2.2 (SK2)[1][2][3][4]. The stability of this compound in an aqueous solution is paramount for obtaining reproducible results in lengthy experiments. While specific long-term stability data for this compound is not extensively published, the principles of peptide stability provide a strong framework for its proper handling and use.
Peptide stability can be influenced by several factors, including temperature, pH, solvent choice, and susceptibility to oxidation and enzymatic degradation[5]. Like many peptides, this compound is susceptible to degradation, which can impact its biological activity. The primary degradation pathways for peptides in aqueous solutions are both chemical and physical. Chemical instability involves the alteration of the peptide's covalent structure through processes like oxidation, hydrolysis, deamidation, and racemization[6]. Physical instability refers to changes in the peptide's higher-order structure, leading to aggregation, adsorption, or precipitation[6].
Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations for Long-Term Experiments |
| pH | Extreme pH levels can lead to the hydrolysis of peptide bonds, causing degradation.[5] The optimal pH for peptide stability is typically neutral or slightly acidic. | Maintain a pH between 5 and 7 for stock solutions and experimental buffers. Use of a suitable buffer system like phosphate, citrate, or acetate (B1210297) is recommended.[7] |
| Temperature | Higher temperatures accelerate the rate of chemical degradation and can promote aggregation. | Store lyophilized this compound at -20°C or lower.[5] For aqueous stock solutions, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. During experiments, maintain the working solution at the lowest feasible temperature. |
| Concentration | Higher peptide concentrations can increase the likelihood of self-association and aggregation.[7][8] | Prepare stock solutions at a reasonably high concentration to minimize the impact of adsorption to surfaces, then dilute to the final working concentration immediately before use. |
| Oxidation | Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can inactivate the peptide.[6][7] | Prepare solutions with degassed buffers. The use of antioxidants like ascorbic acid may be considered, but their compatibility and potential interference with the experiment should be evaluated.[7] |
| Enzymatic Degradation | If the experimental system contains proteases (e.g., in cell culture media or tissue preparations), this compound can be enzymatically cleaved. | The use of protease inhibitors may be necessary for experiments involving biological matrices. However, their potential effects on the experimental outcome must be carefully assessed. |
| Adsorption | Peptides can adsorb to the surfaces of storage vials and experimental apparatus, leading to a decrease in the effective concentration.[7] | Use low-protein-binding microcentrifuge tubes and pipette tips. The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help to reduce non-specific adsorption, but its potential interaction with the experimental setup should be considered. |
| Agitation | Vigorous shaking or stirring can induce peptide aggregation and precipitation.[8] | Mix solutions by gentle swirling or inversion rather than vigorous vortexing. |
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.
Objective: To determine the percentage of intact this compound remaining in an aqueous solution under specific storage conditions over a defined period.
Materials:
-
Lyophilized this compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium phosphate, sodium chloride)
-
pH meter
-
Low-protein-binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (optional, for identification of degradation products)
-
Incubators or water baths set to desired temperatures
Methodology:
-
Preparation of this compound Stock Solution:
-
Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in the desired aqueous buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4) to a final concentration of 1 mg/mL.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding tube.
-
-
Experimental Setup:
-
Aliquot the this compound stock solution into multiple low-protein-binding microcentrifuge tubes.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Include a "time zero" control which will be analyzed immediately.
-
-
Incubation:
-
Place the sets of aliquots at their respective storage temperatures.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact this compound.
-
The mobile phase and gradient will need to be optimized for this compound. A typical starting point would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The peak corresponding to intact this compound should be identified. The area of this peak at each time point is compared to the area of the peak at time zero to calculate the percentage of remaining peptide.
-
-
-
Data Analysis:
-
Plot the percentage of remaining intact this compound as a function of time for each storage condition.
-
(Optional) Analyze the degradation products by collecting the new peaks from the HPLC and subjecting them to mass spectrometry to identify potential degradation pathways.
-
Troubleshooting Guide & FAQs
Q1: I am seeing a gradual decrease in the biological effect of this compound over the course of my multi-day experiment. What could be the cause?
A1: This is likely due to the degradation of this compound in your experimental solution. Several factors could be contributing:
-
Temperature: If your experiment is conducted at 37°C, the rate of degradation will be significantly higher than at room temperature or 4°C.
-
pH: Ensure your experimental buffer is within the optimal pH range of 5-7.
-
Enzymatic Degradation: If you are using a biological system (e.g., cell culture, tissue slice), native proteases may be degrading the peptide.
-
Adsorption: this compound may be adsorbing to the surfaces of your experimental apparatus.
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound daily from a frozen stock.
-
Consider adding a low concentration of a carrier protein like BSA (0.1%) to your working solution to minimize adsorption, if compatible with your assay.
-
If enzymatic degradation is suspected, the inclusion of a broad-spectrum protease inhibitor cocktail should be evaluated.
Q2: My this compound solution appears cloudy or has visible precipitates. Can I still use it?
A2: No, a cloudy solution or the presence of precipitates indicates peptide aggregation or precipitation. Using this solution will lead to inaccurate and unreliable results as the effective concentration of active, monomeric this compound is unknown.
Troubleshooting Steps:
-
Discard the aggregated solution.
-
When preparing a new solution, ensure the peptide is fully dissolved before use. Gentle warming or sonication can sometimes aid dissolution, but prolonged exposure to high temperatures should be avoided.
-
Review your solution preparation and storage conditions. High concentrations and repeated freeze-thaw cycles can promote aggregation.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to peptide degradation and aggregation.
Best Practice:
-
After reconstituting the lyophilized peptide, create small, single-use aliquots of the stock solution and store them at -20°C or -80°C. This allows you to thaw only the amount needed for a single experiment.
Q4: What is the recommended solvent for reconstituting lyophilized this compound?
A4: The manufacturer's instructions should always be followed. Generally, high-purity water or a simple aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is recommended. For peptides with solubility issues, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) might be necessary; however, the compatibility of DMSO with your experimental system must be confirmed.
Visualizing Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate the stability assessment workflow and the targeted signaling pathway.
Caption: Workflow for Assessing this compound Stability.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pepamino.com [pepamino.com]
- 6. mdpi.com [mdpi.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting unstable recordings with Lei-Dab7
Welcome to the technical support center for Lei-Dab7, a selective inhibitor of SKCa2 channels.[1][2] This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues to ensure stable and reliable experimental recordings. This compound is a synthetic peptide designed to be a potent and selective blocker of SK2 (KCa2.2) channels, with a reported Kd of 3.8 nM.[1][2]
Troubleshooting Unstable Recordings
This section addresses specific issues that may arise during electrophysiological experiments using this compound.
Question: Why is my baseline noisy after applying this compound?
Answer: Increased baseline noise is often unrelated to the application of this compound itself, but can be exacerbated by fluid exchange. The primary causes are typically environmental electrical interference or grounding issues.
-
Electrical Interference: High-frequency noise can come from nearby equipment such as computer monitors, power supplies, or room lighting.[3] Try to identify the source by sequentially turning off nearby devices.[3] Ensure all equipment is plugged into the same power strip to minimize ground loops.[3][4]
-
Grounding Problems: Improper grounding is a major source of 50/60 Hz noise.[3] The most effective way to combat this is to implement a "star-grounding" system, where each component of your rig is connected to a single, central ground point.[4] Ensure your Faraday cage is properly grounded.[3]
-
Perfusion System: The perfusion system can introduce noise.[5] Ensure the tubing is secure and does not cause vibrations.[6] In some cases, manually replacing the bath solution can be quieter than a continuous perfusion system.[5]
A troubleshooting checklist for noise reduction includes:
-
Switching off manipulators and cameras.[5]
-
Cleaning the pipette holder.[5]
-
Ensuring grounding wires and electrodes are free from oxidation.[5]
-
Checking for and eliminating ground loops.[5]
Question: My gigaseal is unstable or lost after perfusing with this compound. What should I do?
Answer: Loss of a high-resistance seal (>1 GΩ) is a common issue in patch-clamp experiments and can be caused by several factors.
-
Mechanical Stability: The patch-clamp rig is sensitive to vibrations.[6] Ensure the air table is floating correctly and that there are no extraneous sources of vibration. Check that the pipette holder is securely fastened and that cables are not pulling on it.[6]
-
Cell Health: The ability to form and maintain a stable seal is highly dependent on the health of the cells.[7][8] Unhealthy cells may have fragile membranes that make seal formation difficult.[7]
-
Pipette Quality: Debris on the pipette tip can prevent a good seal.[6][7] Use freshly pulled pipettes and ensure the capillary tubes are stored in a dust-free environment.[6] The resistance of the pipette is also critical; for whole-cell recordings, a resistance of 2-5 MΩ is typical.[7]
-
Pressure System: Leaks in your pressure system can make it impossible to form or maintain a seal.[6] Check all tubing and seals for leaks.[6] Applying excessive or sudden negative pressure can also rupture the membrane or cause the cell to be sucked into the pipette.[9][10]
Below is a workflow to diagnose the cause of an unstable seal.
Question: The effect of this compound is inconsistent across experiments. What could be the cause?
Answer: Inconsistent drug effects often point to issues with solution preparation, storage, or experimental parameters.
-
Solution Stability: It is recommended to prepare fresh solutions of this compound daily. If storage is necessary, aliquots of a stock solution can be stored at -20°C for short periods. Before use, thaw and dilute the stock solution to the final concentration in the external solution.
-
Concentration Verification: Always double-check the calculations for your stock and working solutions to ensure the final concentration is accurate.
-
Series Resistance: In whole-cell patch-clamp, high series resistance (Rs) can lead to voltage-clamp errors, which can affect the apparent potency of a channel blocker.[11] Monitor Rs throughout the experiment. If it increases significantly, the data may not be reliable.
| Parameter | Recommended Range | Potential Issue if Deviated |
| Pipette Resistance | 2 - 5 MΩ | <2 MΩ: Poor seal quality. >5 MΩ: Higher noise, slower response. |
| Seal Resistance | > 1 GΩ | <1 GΩ: Noisy recording, unstable baseline.[7] |
| Series Resistance (Rs) | < 20 MΩ | >20 MΩ: Poor voltage clamp, inaccurate current measurement. |
| This compound Solution Age | < 24 hours (at 4°C) | Older solutions may have reduced activity. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Reconstitution of Lyophilized Peptide: this compound is typically supplied as a lyophilized powder. Reconstitute it using high-purity distilled water to create a concentrated stock solution (e.g., 1 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Dilute the stock solution into your standard external recording solution to achieve the desired final concentration (e.g., 10 nM).
-
Filtering: Filter the final working solution using a 0.2 µm syringe filter to remove any potential precipitates that could clog the perfusion lines or pipette tip.[7]
-
Application: Apply the working solution to the cells via a calibrated perfusion system. Ensure a complete exchange of the bath solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a selective peptide inhibitor of the small conductance calcium-activated K+ channel, SKCa2 (also known as KCa2.2).[1][2] It is designed by replacing a methionine residue in Leiurotoxin I with diaminobutanoic acid (Dab), which confers its selectivity.[1] It interacts with residues in the external vestibule of the channel to block ion conduction.[1]
Q2: Is this compound selective over other SK channel subtypes? Yes, this compound was designed for selectivity for SKCa2 channels.[1] Studies have shown it has low or no activity on SKCa1 and SKCa3 subtypes at concentrations where it potently blocks SKCa2.[1][2]
Q3: Can I use this compound in in-vivo experiments? Yes, intracerebroventricular injection of this compound has been used in mice and rats to study its effects on the central nervous system without gross toxicity at effective concentrations.[1][12][13]
Q4: What should I do if my recording baseline drifts after applying this compound? Baseline drift can be caused by several factors. A common cause is a liquid junction potential change when the bath solution is exchanged. This should stabilize after the solution exchange is complete. Other causes can include mechanical drift of the pipette or changes in temperature.[6] Ensure your setup is mechanically stable and allow solutions to reach thermal equilibrium before recording.
References
- 1. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neuronexus.com [neuronexus.com]
- 4. blog.a-msystems.com [blog.a-msystems.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. INDUCED MEMBRANE HYPO/HYPER-MECHANOSENSITIVITY:A Limitation of Patch-Clamp Recording | Annual Reviews [annualreviews.org]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent aggregation of Lei-Dab7 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the aggregation of Lei-Dab7 peptide during experimental procedures.
FAQs: Quick Solutions for Common Issues
Q1: My lyophilized this compound peptide won't dissolve. What should I do?
A1: Difficulty in dissolving lyophilized peptides is a common issue, often related to the peptide's hydrophobicity and charge. This compound is reported to be soluble in water and saline buffers.[1] However, if you encounter issues, follow a systematic approach. Start with sterile, purified water. If solubility is limited, proceed to test acidic or basic conditions based on the peptide's net charge. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization before carefully adding the aqueous buffer.[2][3]
Q2: My this compound solution has become cloudy or formed a precipitate. What does this mean and how can I fix it?
A2: Cloudiness or precipitation is a strong indicator of peptide aggregation.[2] This process involves peptide molecules associating into larger, often insoluble, species.[4] To address this, you can try to resolubilize the peptide by adjusting the pH of the solution to be further from the peptide's isoelectric point (pI). Alternatively, diluting the sample to a lower concentration may help. For future experiments, consider using additives or optimizing your storage conditions to prevent this from recurring.
Q3: What is the best way to store this compound to maintain its integrity and prevent aggregation?
A3: Proper storage is critical for preventing degradation and aggregation.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized this compound peptide at -20°C or -80°C in a desiccated environment.[2]
-
Peptide Solutions: Once dissolved, it is highly recommended to aliquot the solution into single-use vials to minimize repeated freeze-thaw cycles, which can promote aggregation.[2] Store these aliquots at -20°C or, for longer-term storage, at -80°C.
Q4: Can the pH of my buffer affect this compound aggregation?
A4: Absolutely. A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero, leading to a higher propensity for aggregation.[5] To enhance solubility and prevent aggregation, the pH of your buffer should be at least 1-2 units away from the peptide's pI.[2] For a basic peptide like this compound (predicted pI > 7), using a slightly acidic buffer (e.g., pH 5-6) will ensure a net positive charge, promoting repulsion between peptide molecules and increasing solubility.
Q5: Are there any additives I can use to prevent this compound from aggregating?
A5: Yes, various excipients can help stabilize peptide solutions and prevent aggregation. The choice of additive is peptide-dependent, and some optimization may be required.[2] Common additives include:
-
Sugars (e.g., Sucrose, Trehalose): These can help stabilize the native conformation of the peptide.[2]
-
Polyols (e.g., Glycerol, Mannitol): These can increase solvent viscosity and stabilize the peptide structure.[2]
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can reduce aggregation for a number of biomolecules.[4]
Troubleshooting Guides
Guide 1: Systematic Solubilization of this compound
This guide provides a step-by-step protocol to effectively dissolve this compound while minimizing the risk of aggregation.
Experimental Protocol:
-
Initial Assessment: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom. Allow the vial to warm to room temperature.
-
Calculate Net Charge: Determine the net charge of this compound at neutral pH to guide solvent selection. The sequence contains more basic residues (Lys, Arg, His) than acidic ones (Asp, Glu), indicating it is a basic peptide with a net positive charge at neutral pH.
-
Stepwise Solubilization:
-
Step 3a (Primary Solvent): Attempt to dissolve the peptide in sterile, deionized water. Add a small volume, vortex, and visually inspect for complete dissolution.[1]
-
Step 3b (Acidic Buffer): If solubility in water is poor, use a dilute acidic solution (e.g., 10% acetic acid) to dissolve the peptide, as basic peptides are more soluble at a lower pH.[6] Once dissolved, dilute to the final concentration with your desired experimental buffer.
-
Step 3c (Organic Solvent - for persistent issues): For highly aggregated peptide, add a minimal volume of DMSO to the lyophilized powder and vortex until fully dissolved.[2] Then, slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration.[2] Caution: Rapid addition of the aqueous phase can cause the peptide to precipitate.
-
-
Final Clarification: After dissolution, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[2] Carefully transfer the supernatant to a new, sterile tube.
Troubleshooting Workflow for this compound Solubilization
Caption: A flowchart to guide the solubilization of this compound peptide.
Guide 2: Preventing Aggregation in Solution
Peptide aggregation is driven by factors including concentration, pH, temperature, and ionic strength.[4][7] This guide outlines preventative measures.
| Parameter | Recommendation | Rationale |
| Peptide Concentration | Work with the lowest feasible concentration for your experiment. | High concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[8] |
| pH Control | Maintain the solution pH at least 1-2 units away from the peptide's isoelectric point (pI). For the basic this compound peptide, a buffer with a pH of 5-6 is recommended. | Maximizes the net charge on the peptide, leading to electrostatic repulsion between molecules that counteracts aggregation.[2] |
| Temperature | Store stock solutions frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles. During experiments, maintain samples on ice unless the protocol specifies otherwise. | Lower temperatures generally slow down aggregation kinetics. Freeze-thaw cycles can induce stress and promote aggregation.[2] |
| Ionic Strength | Optimize the salt concentration in your buffer. The effect is peptide-specific. | Salts can either screen charges (promoting aggregation) or alter solvent properties to stabilize the peptide (Hofmeister effects).[4] |
| Additives/Excipients | Consider including stabilizing excipients if aggregation persists. | These agents can stabilize the peptide's native structure or alter the solvent environment to disfavor aggregation.[2] |
Table 1: Common Anti-Aggregation Additives
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[2] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize the peptide structure.[2] |
| Amino Acids | Arginine, Glycine | 50-500 mM | Can suppress aggregation through various mechanisms, including masking hydrophobic patches.[4] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% | Can help solubilize aggregates without denaturing the peptide.[8] |
Key Factors Influencing Peptide Aggregation
The stability of a peptide solution is a balance between its intrinsic properties and the external environment. Understanding these factors is key to preventing aggregation.
Diagram of Factors Leading to Peptide Aggregation
Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.
This guide is based on established principles of peptide chemistry.[4][7] Since every peptide is unique, some level of empirical optimization may be necessary to find the ideal conditions for this compound in your specific application.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Assessing Potential Neurotoxicity of High-Dose Lei-Dab7
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential neurotoxicity of high-dose Lei-Dab7, a selective blocker of the small conductance calcium-activated potassium channel SK2 (KCa2.2). While this compound has been shown to be non-toxic at concentrations that effectively block SK2 channels, this guide addresses methodologies for evaluating potential risks at higher, off-target concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound neurotoxic at standard experimental concentrations?
A1: No. Studies have shown that intracerebroventricular injection of this compound in mice at concentrations that specifically and selectively block SK2 channel homotetramers results in no gross central nervous system toxicity.[1][2]
Q2: Why should I be concerned about high-dose neurotoxicity?
A2: While this compound is highly selective for SK2 channels, extremely high concentrations may lead to off-target effects or exaggerated pharmacological effects that could be detrimental to neuronal health. It is crucial to establish a therapeutic window and understand the safety profile of any compound intended for further development.
Q3: What are the initial signs of potential neurotoxicity I should look for in my cell cultures?
A3: Initial indicators of neurotoxicity in vitro can include changes in cell morphology (e.g., neurite retraction, cell body swelling), decreased cell viability, and alterations in metabolic activity.
Q4: If I observe potential neurotoxicity, what are the immediate troubleshooting steps?
A4: First, confirm the concentration of this compound and the purity of your sample. Second, perform a dose-response curve to determine the threshold for the toxic effects. Third, include appropriate positive and negative controls in your experiments to validate your assay.
Quantitative Data Summary
| Parameter | Value | Species/Model | Citation |
| SK2 Inhibition (Kd) | 3.8 nM | Human SKCa2 | [1] |
| SK2 Inhibition (IC50) | ~3 nM | Not Specified | [3] |
| Selectivity | >200-fold for SK2 over SK1, SK3, IK, Kv, and Kir channels | Not Specified | [3] |
| In vivo CNS Toxicity | No gross toxicity at concentrations that specifically block SKCa2 homotetramers | Mice | [1][2] |
Experimental Protocols & Troubleshooting
In Vitro Neurotoxicity Assessment in Primary Neuronal Cultures
This protocol outlines a general method for assessing the neurotoxicity of high-dose this compound using primary cortical neurons.
Experimental Protocol:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from embryonic day 18 (E18) rats or mice.
-
Plate dissociated neurons on poly-D-lysine-coated plates at a suitable density.
-
Maintain cultures in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Allow neurons to mature for 7-10 days in vitro before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Perform a serial dilution to create a range of high concentrations to be tested (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle-only control.
-
Carefully replace the culture medium with a fresh medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Neurotoxicity:
-
Cell Viability Assay (e.g., MTT or CellTiter-Blue®):
-
At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage.
-
Perform the LDH assay using a commercially available kit.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) and apoptosis markers (e.g., cleaved caspase-3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify neuronal morphology and apoptosis using fluorescence microscopy.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell plating density. Pipetting errors during treatment or assay. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and be consistent with your technique. |
| No toxic effect observed even at very high doses | This compound is not neurotoxic in this model. Insufficient incubation time. Purity or activity of the peptide is compromised. | Consider extending the incubation period. Verify the integrity and activity of your this compound stock. Use a positive control for neurotoxicity (e.g., glutamate) to validate the assay. |
| High background in LDH assay | Cell lysis during medium change or handling. | Handle cells gently. Ensure the assay is performed on cell-free supernatant. |
In Vivo Neurotoxicity Assessment in Zebrafish Larvae
This protocol provides a framework for an in vivo screen for neurotoxicity using a zebrafish model.
Experimental Protocol:
-
Zebrafish Maintenance and Egg Collection:
-
Maintain adult zebrafish according to standard protocols.
-
Collect freshly fertilized eggs and raise them in E3 medium at 28.5°C.
-
-
This compound Exposure:
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place individual larvae into wells of a 96-well plate containing E3 medium.
-
Expose larvae to a range of high concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.
-
Incubate for a defined period (e.g., up to 120 hpf).
-
-
Assessment of Neurotoxicity:
-
Developmental Toxicity:
-
Monitor for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) at regular intervals.
-
-
Locomotor Activity:
-
At 96 or 120 hpf, use an automated tracking system to monitor larval movement in response to light and dark stimuli.
-
Quantify parameters such as total distance moved, velocity, and time spent active.
-
-
Staining for Neuronal Apoptosis:
-
Fix larvae in 4% paraformaldehyde.
-
Perform TUNEL staining or use acridine (B1665455) orange to visualize apoptotic cells in the central nervous system.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High mortality in control group | Poor water quality. Fungal or bacterial contamination. | Use sterile E3 medium and change it daily. Remove any dead or diseased larvae promptly. |
| No observable behavioral changes | The peptide does not penetrate the blood-brain barrier in zebrafish. The tested concentrations are not neurotoxic. | Consider microinjection to bypass the blood-brain barrier. Test a higher range of concentrations. |
| Inconsistent locomotor data | Environmental factors (e.g., temperature, light intensity) are not controlled. Larvae are not at the same developmental stage. | Ensure all experimental conditions are consistent across plates. Synchronize embryo collection and staging. |
Visualizations
Caption: In Vitro Neurotoxicity Assessment Workflow.
Caption: Hypothetical Neurotoxicity Pathway of High-Dose this compound.
References
- 1. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
Validation & Comparative
A Comparative Guide to Lei-Dab7 and Apamin Selectivity for SK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lei-Dab7 and apamin (B550111), two critical peptide toxins used in the study of small-conductance calcium-activated potassium (SK) channels. Understanding the distinct selectivity profiles of these blockers is paramount for the accurate interpretation of experimental data and the development of novel therapeutics targeting SK channel subtypes.
Executive Summary
Small-conductance calcium-activated potassium (SK) channels, comprised of three subtypes (SK1, SK2, and SK3), are key regulators of neuronal excitability and cellular signaling. Both this compound and apamin are invaluable tools for dissecting the physiological roles of these channels. However, their selectivity profiles differ significantly. This compound is a highly selective blocker of the SK2 subtype, whereas apamin exhibits broader activity across all three subtypes with a preference for SK2. This guide presents a comprehensive overview of their comparative pharmacology, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀ and Kd values) of this compound and apamin on the three human SK channel subtypes. This data has been compiled from multiple electrophysiological and binding studies.
| Inhibitor | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | Other Channels |
| This compound | >200-fold less potent than SK2 | Kd = 3.8 nM[1][2]; IC₅₀ ≈ 3 nM[3] | >200-fold less potent than SK2[2] | Low to no activity on KCa1.1 (IK), Kv, and Kir channels[1][2] |
| Apamin | IC₅₀ ≈ 0.7 - 12 nM[4][5] | IC₅₀ ≈ 30 - 140 pM[4][5][6] | IC₅₀ ≈ 0.6 - 4.0 nM[4][5] | Selective for SK channels[4][5] |
Note: The sensitivity of the SK1 subtype to apamin can be species-specific. The rat isoform of SK1 is notably less sensitive to apamin compared to the human isoform[7].
Mechanism of Action and Selectivity
The differential selectivity of this compound and apamin stems from their distinct molecular interactions with the SK channel pore and surrounding structures.
Apamin acts as an allosteric inhibitor, binding to a site that includes residues in both the outer pore region and the extracellular loop between the S3 and S4 transmembrane segments of the SK channel subunits. This binding mode is responsible for its broad activity across SK subtypes, with subtle differences in these regions accounting for its varying potency[6][7].
This compound , a synthetic derivative of leiurotoxin I, achieves its high selectivity for SK2 through a key amino acid substitution. This modification allows for a specific interaction with the external vestibule of the SK2 channel, leading to a potent and selective block[8].
Mandatory Visualizations
Comparative Selectivity Profile
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. Dysfunction of Small-Conductance Ca2+-Activated Potassium (SK) Channels Drives Amygdala Hyperexcitability and Neuropathic Pain Behaviors: Involvement of Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of Lei-Dab7: A Comparison Guide for KCa2.2 Channel Blockade and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effect of Lei-Dab7, a potent and selective blocker of the small-conductance calcium-activated potassium channel KCa2.2 (also known as SK2). We present a direct comparison of the pharmacological blockade by this compound with the genetic knockdown of the KCa2.2 channel using small interfering RNA (siRNA). This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathways and experimental workflows.
Executive Summary
The validation of a pharmacological tool's specificity is paramount in research and drug development. This compound is a highly selective peptide inhibitor of the KCa2.2 channel, a key regulator of neuronal excitability.[1][2] To definitively attribute the physiological effects of this compound to its interaction with KCa2.2, a common and robust validation strategy is to compare its effects in a native system versus a system where the KCa2.2 channel has been genetically silenced. This guide outlines this experimental paradigm, providing researchers with the necessary information to design and interpret such validation studies.
Product Performance Comparison: this compound vs. KCa2.2 siRNA
The central hypothesis of this validation experiment is that the functional effects of this compound will be significantly diminished or entirely absent in cells where the KCa2.2 protein has been knocked down by siRNA. The following table summarizes the expected quantitative outcomes from a whole-cell patch-clamp electrophysiology experiment designed to test this.
| Parameter | Control Cells (Scrambled siRNA) | KCa2.2 siRNA Treated Cells | Interpretation |
| Baseline KCa2.2 Current Density (pA/pF) | 15.2 ± 2.1 | 3.1 ± 0.8 | Successful knockdown of KCa2.2 channels leads to a significant reduction in the baseline current mediated by these channels. |
| This compound IC50 for KCa2.2 Current Inhibition | 3.8 nM | Not determinable (>1000 nM) | In the absence of its target, the potency of this compound is effectively eliminated. |
| % Inhibition of KCa2.2 Current by 100 nM this compound | 95.8 ± 3.2% | 8.1 ± 2.5% | The pharmacological effect of this compound is contingent on the presence of the KCa2.2 channel. |
| KCa2.2 Protein Expression (normalized to control) | 100% | 12 ± 4% | Western blot analysis confirms the efficient knockdown of the KCa2.2 protein by the specific siRNA. |
Signaling Pathways and Experimental Logic
To visually represent the concepts and workflows described, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to Scorpion Venom-Derived SK Channel Blockers: Lei-Dab7 in Focus
For Researchers, Scientists, and Drug Development Professionals
Small conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability, cardiac rhythm, and cell migration. Scorpion venoms have long been a source of potent and selective peptide toxins that target these channels, providing invaluable tools for research and potential therapeutic leads. This guide offers an objective comparison of Lei-Dab7, a synthetic derivative of a scorpion toxin, with other prominent scorpion venom-derived SK channel blockers, supported by experimental data.
Quantitative Comparison of Toxin Potency and Selectivity
The following table summarizes the inhibitory constants (Kd or IC50) of this compound and other scorpion-derived toxins against the three main SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). This data highlights the distinct selectivity profiles of each toxin.
| Toxin | Origin/Type | SK1 (KCa2.1) Affinity | SK2 (KCa2.2) Affinity | SK3 (KCa2.3) Affinity | Reference |
| This compound | Synthetic (Leiurotoxin I derivative) | >200-fold less than SK2 | Kd = 3.8 nM | >200-fold less than SK2 | [1] |
| Apamin (B550111) | Bee Venom | IC50 = 4.1 nM | IC50 = 87.7 pM | IC50 = 2.3 nM | [2][3] |
| Tamapin | Mesobuthus tamulus (Scorpion) | IC50 = 42 nM | IC50 = 24 pM | IC50 = 1.7 nM | [4][5][6] |
| Scyllatoxin (Leiurotoxin I) | Leiurus quinquestriatus hebraeus (Scorpion) | IC50 = 80 nM | IC50 = 287 pM | - | [7] |
Note: Affinity values (Kd and IC50) are dependent on the experimental conditions and cell systems used. Lower values indicate higher potency.
Key Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological and binding assays. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the functional effects of ion channel blockers.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to express specific human or rat SK channel subtypes (hSK1, rSK2, hSK3). The cells are cultured on glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with KOH. Free Ca2+ concentration is buffered with EGTA to a level that activates SK channels.
-
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (>1 GΩ).
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total membrane currents.
-
Cells are held at a holding potential of -80 mV or -100 mV.[8]
-
SK channel currents are elicited by voltage ramps (e.g., from -100 mV to +50 mV over 1 second) or voltage steps.[8]
-
The toxin of interest is applied to the external solution at varying concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
-
Data Acquisition and Analysis: Currents are recorded using an amplifier (e.g., EPC-9) and controlled by software (e.g., Wintida).[8] Data is analyzed to determine the percentage of current inhibition at each toxin concentration, and a dose-response curve is fitted to calculate the IC50.
Competitive Binding Assays
These assays are used to determine the binding affinity (Kd or Ki) of a ligand for its receptor.
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue, which endogenously expresses SK channels.
-
Radioligand: A radiolabeled high-affinity ligand, typically 125I-apamin, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the absence or presence of increasing concentrations of the unlabeled competitor toxin (e.g., this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways in which SK channels are involved and how scorpion venom-derived blockers can modulate these pathways.
In neurons, SK channels play a critical role in shaping the afterhyperpolarization that follows an action potential, thereby regulating firing patterns.[9] Calcium influx through NMDA receptors and voltage-gated calcium channels activates calmodulin, which in turn opens SK channels.[10] The subsequent potassium efflux hyperpolarizes the membrane, reducing neuronal excitability.[10] Blockers like this compound inhibit SK channel activity, leading to a reduction in the afterhyperpolarization and an increase in neuronal firing.
In the atria, SK channels contribute to cardiac repolarization. During conditions like atrial fibrillation, altered intracellular calcium handling can lead to increased SK channel activity.[11] The SK channel interactome, which includes proteins like calmodulin, α-actinin2, protein phosphatase 2A (PP2A), and casein kinase II (CK2), modulates channel function.[4][12] Enhanced SK channel activity can shorten the atrial action potential duration, creating a substrate for the maintenance of atrial fibrillation.[13] SK channel blockers are being investigated as potential antiarrhythmic agents.
In certain cancers, particularly breast cancer, the SK3 channel has been implicated in promoting cell migration and metastasis.[3][14] The SK3 channel can form a complex with the Orai1 calcium channel within lipid rafts, leading to a constitutive influx of calcium. This sustained calcium entry can activate downstream effectors such as the protease calpain, which promotes cytoskeletal remodeling necessary for cell movement. The cAMP-PKA signaling pathway has been shown to inhibit the activity of this complex, reducing cancer cell migration.[2] Blockers targeting the SK3 channel are being explored as potential anti-metastatic agents.
Conclusion
This compound stands out as a highly selective tool for the study of SK2 channels, offering a significant advantage over less selective blockers like apamin and scyllatoxin when the specific role of the SK2 subtype is under investigation. Tamapin also demonstrates remarkable potency and selectivity for SK2 channels. The choice of which toxin to use will depend on the specific research question, the SK channel subtypes expressed in the system of interest, and the desired level of selectivity. This guide provides a foundation for researchers to make informed decisions when selecting an appropriate scorpion venom-derived SK channel blocker for their experimental needs.
References
- 1. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. CRAC and SK Channels: Their Molecular Mechanisms Associated with Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. SK channels and the varieties of slow after‐hyperpolarizations in neurons | Semantic Scholar [semanticscholar.org]
- 8. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SK channel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting small-conductance calcium-activated potassium channels in atrial fibrillation: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Ca2+ Influx and Calmodulin Activation by SK-Channels in Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The potassium channel SK3 may be a regulator of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Lei-Dab7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a pharmacological agent is paramount. This guide provides a comparative analysis of Lei-Dab7, a selective blocker of the small-conductance calcium-activated potassium (KCa) channel subtype 2 (KCa2.2 or SK2), and discusses the methodologies for confirming its specificity, with a focus on the gold-standard approach of knockout models.
This compound is a potent and highly selective peptide inhibitor of KCa2.2 channels, with a dissociation constant (Kd) of 3.8 nM.[1] It was developed through structural modifications of leiurotoxin I, a toxin from scorpion venom.[2] This high selectivity is a critical attribute, offering a refined tool for dissecting the physiological roles of KCa2.2 channels. However, definitive confirmation of its on-target effects in vivo necessitates rigorous validation, ideally through the use of genetic models.
Comparison with Other KCa Channel Blockers
A primary alternative for studying KCa channels is apamin (B550111), a peptide toxin from bee venom. While widely used, apamin exhibits a broader blocking profile, inhibiting both KCa2.2 and KCa2.3 channels.[3] This lack of specificity can complicate the interpretation of experimental results, making it difficult to attribute observed effects solely to the modulation of KCa2.2.
The table below summarizes the key differences in selectivity between this compound and apamin.
| Feature | This compound | Apamin |
| Primary Target(s) | KCa2.2 (SK2) | KCa2.2 (SK2) and KCa2.3 (SK3) |
| Selectivity | High for KCa2.2 (>200-fold over other KCa channels) | Blocks multiple KCa2 subtypes |
| Binding Affinity (Kd for KCa2.2) | 3.8 nM[1] | ~5 pM (binding affinity) |
Note: While apamin's binding affinity is high for both KCa2.2 and KCa2.3, its functional blockade (IC50) can differ between subtypes.
Validating On-Target Effects with Knockout Models
The most definitive method to confirm that the physiological or behavioral effects of a drug are mediated by its intended target is to administer the drug to a knockout animal model that lacks the target protein. In the context of this compound, the ideal experiment would involve comparing its effects in wild-type animals versus KCa2.2 knockout mice. A true on-target effect would be observed in wild-type animals but absent in their KCa2.2 knockout littermates.
The logical workflow for such a validation study is depicted below.
Figure 1. A logical workflow for validating the on-target effects of this compound using knockout models.
Signaling Pathway of KCa2.2 Channels
KCa2.2 channels are voltage-independent potassium channels that are gated by intracellular calcium. Their activation leads to potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. This process is crucial for shaping the afterhyperpolarization that follows an action potential.
Figure 2. Simplified signaling pathway of KCa2.2 channel activation and its inhibition by this compound.
Experimental Protocols
Below are summarized methodologies for key experiments involving the in vivo administration of this compound. These protocols are based on those reported in the literature for rodent models.[4]
Intracerebroventricular (ICV) Injection of this compound in Mice
This procedure allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier.
1. Animal Preparation:
- Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- Place the animal in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
2. Injection:
- Identify the bregma landmark on the skull.
- Drill a small hole at the desired coordinates for lateral ventricle injection (e.g., 0.25 mm lateral to the sagittal suture and 0.50–0.75 mm rostral to the neonatal coronary suture for neonates, with adjustments for adults).[5]
- Slowly lower a Hamilton syringe needle to the target depth (e.g., 2 mm).[5]
- Infuse this compound solution (typically in sterile saline or artificial cerebrospinal fluid) at a slow, controlled rate (e.g., 1 µL/min).
- Leave the needle in place for a few minutes post-injection to prevent backflow.
3. Post-Procedure:
- Slowly retract the needle.
- Suture the scalp incision.
- Monitor the animal during recovery.
Behavioral Testing: Contextual Fear Conditioning
This is a common behavioral paradigm to assess the role of specific neural circuits and molecular pathways in learning and memory.
1. Training Phase:
- Place the animal in a conditioning chamber.
- After a period of exploration, deliver a mild foot-shock (e.g., 0.5-0.7 mA for 2 seconds).
- This compound or vehicle can be administered (e.g., via ICV or intra-hippocampal injection) at a specific time point before or after training (e.g., 30 minutes prior).[4]
2. Testing Phase (e.g., 24 hours later):
- Return the animal to the same conditioning chamber.
- Record the amount of time the animal spends "freezing" (a fear response characterized by the absence of all movement except for respiration).
- Increased freezing time is interpreted as a stronger memory of the aversive context.
Data Analysis:
-
Compare the freezing behavior between this compound-treated and vehicle-treated groups.
-
In a knockout validation study, these comparisons would be made in both wild-type and KCa2.2 knockout animals.
Conclusion
This compound is a valuable tool for investigating the specific roles of KCa2.2 channels due to its high selectivity. While existing research in wild-type animals provides strong evidence for its on-target effects, the definitive confirmation of these effects in vivo would be greatly strengthened by studies employing KCa2.2 knockout models. Such experiments, following the logical workflow outlined above, would unequivocally demonstrate that the observed physiological and behavioral outcomes of this compound administration are mediated exclusively through its interaction with the KCa2.2 channel. Researchers are encouraged to incorporate these validation steps to ensure the robustness and accuracy of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Lei-Dab7: A Comparative Analysis of its Interaction with SK1 and SK3 Channels
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Lei-Dab7, a potent blocker of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2), with its closely related subtypes, SK1 and SK3.
This compound, a synthetic peptide toxin, has emerged as a valuable tool for dissecting the physiological roles of SK2 channels. Its high affinity and selectivity for SK2 over other SK channel subtypes are critical for the precise modulation of neuronal excitability and other cellular processes. This document synthesizes available experimental data to objectively compare the effects of this compound on SK1 and SK3 channels, offering a clear perspective on its target specificity.
Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data on the interaction of this compound with SK channel subtypes. The data underscores the remarkable selectivity of this compound for SK2 channels.
| Target Channel | Parameter | Value | Reference |
| SK2 (KCa2.2) | Kd | 3.8 nM | [1][2][3] |
| SK1 (KCa2.1) | Selectivity | >200-fold lower affinity than for SK2 | [3] |
| SK3 (KCa2.3) | Selectivity | >200-fold lower affinity than for SK2 | [3][4] |
| SK3 (KCa2.3) | Effect | This compound, which selectively blocks SK2, had no significant effect on mnesic processes, suggesting a lack of interaction with SK3 channels involved in these processes. | [5] |
Experimental Methodologies
The determination of this compound's selectivity relies on robust experimental protocols. Below are detailed methodologies representative of those used in the cited research.
Electrophysiological Recording
-
Cell Lines and Channel Expression: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for heterologous expression of individual human or rat SK1, SK2, or SK3 channel subunits. Transient or stable transfection methods are employed to introduce the channel-encoding DNA.
-
Patch-Clamp Technique: Whole-cell or inside-out patch-clamp configurations are utilized to record the potassium currents flowing through the expressed SK channels.
-
Voltage Protocol: Cells are typically held at a holding potential of -80 mV. To activate the channels, the intracellular free calcium concentration is elevated to a defined level (e.g., 1 µM) through the patch pipette solution. Voltage steps or ramps are then applied to elicit channel currents.
-
Solutions: The intracellular (pipette) solution contains a potassium-based solution (e.g., K-aspartate or KCl), a calcium buffer (e.g., EGTA) to control free calcium concentration, and other essential components like HEPES for pH buffering. The extracellular (bath) solution is typically a physiological saline solution (e.g., Tyrode's solution).
-
-
Drug Application: this compound is applied to the extracellular side of the cell membrane at varying concentrations. The effect of the peptide on the SK channel current is measured as the percentage of current inhibition.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. These curves are then fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Radioligand Binding Assays
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target SK channels.
-
Radioligand: A radiolabeled ligand that binds to the channel of interest, such as [125I]-apamin (which binds to SK2 and SK3), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Detection and Analysis: The amount of bound radioligand is measured using a gamma counter. The data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to determine the binding affinity (Ki) of this compound for the channel.
Visualizing the Experimental and Logical Framework
To further clarify the experimental approach and the established interactions, the following diagrams are provided.
Conclusion
The available evidence strongly supports the high selectivity of this compound as a blocker for SK2 channels, with minimal to no cross-reactivity with SK1 and SK3 channels at concentrations where it potently inhibits SK2. This makes this compound an invaluable pharmacological tool for isolating the functional contributions of SK2 channels in various physiological and pathological contexts. Researchers can confidently utilize this compound to investigate SK2-mediated processes with a low probability of confounding effects from the inhibition of SK1 or SK3 channels.
References
- 1. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Differential effects of two blockers of small conductance Ca2+-activated K+ channels, apamin and this compound, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Lei-Dab7 and CyPPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of two prominent modulators of small-conductance calcium-activated potassium (SK) channels: Lei-Dab7 and CyPPA. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in neuroscience and drug discovery.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability, influencing processes such as action potential firing patterns, synaptic plasticity, and memory formation. Their modulation presents a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. This compound, a potent and selective blocker of the SK2 subtype, and CyPPA, a positive modulator of SK2 and SK3 channels, represent two key pharmacological tools for dissecting the physiological roles of these channels. This guide offers a comprehensive overview of their distinct mechanisms of action and resultant electrophysiological effects, supported by experimental data.
Comparative Electrophysiological Data
The following table summarizes the key quantitative parameters of this compound and CyPPA based on published experimental findings.
| Parameter | This compound | CyPPA |
| Target(s) | SK2 (KCa2.2) channel blocker[1][2] | SK3 (KCa2.3) & SK2 (KCa2.2) channel positive modulator[1][3][4] |
| Mechanism of Action | Blocks the ion conduction pore of the SK2 channel, inhibiting K+ efflux.[5] | Increases the apparent Ca2+-sensitivity of SK2 and SK3 channels, potentiating their opening.[3][6] |
| Selectivity | Highly selective for SK2 over SK1, SK3, KCa1.1, KCa3.1, Kv, and Kir2.1 channels.[1][2] | SK3 > SK2 >> SK1, IK (KCa3.1).[1][3][4] |
| Potency (Kd) | 3.8 nM for SK2.[1][2][5] | Not applicable (positive modulator). |
| Potency (EC50) | Not applicable (blocker). | ~5-5.6 µM for hSK3, ~13-14 µM for hSK2.[3][6] |
| Off-Target Effects | Not significantly reported at effective concentrations. | Can inhibit Nav channel currents at slightly higher concentrations (IC50 = 11 µM).[1] |
| Effect on Afterhyperpolarization (AHP) | Decreases the medium AHP (mAHP) by blocking SK2 channels. | Increases the duration of the apamin-sensitive AHP.[1][4] |
| Effect on Neuronal Firing | Increases neuronal excitability and firing frequency. Can increase the facilitation of burst responses.[7] | Decreases spontaneous firing rate and causes activity-dependent inhibition of current-evoked action potentials.[1][4] |
| Effect on Synaptic Plasticity | Facilitates long-term potentiation (LTP) in hippocampal slices.[7] | Not extensively reported, but expected to inhibit plasticity mechanisms that rely on depolarization. |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and CyPPA on neuronal function stem from their opposing actions on SK channels, which play a pivotal role in regulating intracellular calcium signaling and membrane potential.
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of this compound and CyPPA. Specific parameters may require optimization based on the experimental preparation.
Whole-Cell Patch-Clamp Recording
This technique is used to measure the activity of ion channels in individual neurons.
Experimental Workflow:
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[8]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH, and osmolarity to ~270 mOsm.[8]
Procedure:
-
Acute brain slices (e.g., hippocampus) are prepared and allowed to recover.
-
A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A target neuron is identified under a microscope.
-
A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Baseline electrophysiological properties (e.g., resting membrane potential, firing rate, AHP) are recorded in current-clamp mode.
-
This compound or CyPPA is applied to the bath at the desired concentration.
-
Changes in electrophysiological parameters are recorded.
-
The compound is washed out to observe the reversibility of the effects.
Extracellular Field Potential Recording in Hippocampal Slices
This method is used to assess the effects of the compounds on synaptic transmission and plasticity (e.g., LTP).
Experimental Workflow:
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Conductance Ca2+-Activated Potassium Type 2 Channels Regulate the Formation of Contextual Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating Lei-Dab7 Specificity: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the precise modulation of ion channels is paramount. Lei-Dab7 has emerged as a valuable tool for its selective inhibition of the small-conductance calcium-activated potassium (SK) channel subtype 2 (SK2 or KCa2.2). This guide provides a comprehensive comparison of this compound with other SK channel blockers, supported by experimental data and detailed methodologies to assist in the validation of its binding specificity.
Performance Comparison of SK Channel Blockers
The following table summarizes the binding affinities and inhibitory concentrations of this compound and its alternatives against various SK channel subtypes. This data highlights the superior selectivity of this compound for the SK2 channel.
| Blocker | Target(s) | K_d / K_i (nM) | IC_50 (nM) | Notes |
| This compound | SK2 | 3.8 | ~3 | Highly selective for SK2.[1] |
| SK1, SK3, IK, Kv, Kir | >200-fold lower affinity | - | Exhibits minimal off-target activity.[1] | |
| Apamin (B550111) | SK2 | ~0.005 (K_D) | 87.7 pM | Potent blocker of SK2, but also inhibits SK1 and SK3.[2] |
| SK1 | - | 4100 | ||
| SK3 | - | 2300 | ||
| UCL1684 | SK Channels | - | ~0.376 (for rSK2) | Potent SK channel blocker, but with poor subtype selectivity.[2] |
| NS8593 | SK Channels | - | - | Negative modulator that reduces Ca2+ sensitivity of SK channels.[3] |
| BBP | SK1, SK2, SK3 | - | ~400 (for all subtypes) | Potent, non-selective SK channel blocker.[4] |
| Methyl-laudanosine | SK1, SK2, SK3 | - | ~10,000 (for all subtypes) | Non-selective blocker with micromolar potency. |
| Methyl-noscapine | SK1, SK2, SK3 | - | 5900 (SK1), 5600 (SK2), 3900 (SK3) | Non-selective blocker with micromolar potency. |
Experimental Protocols
Accurate validation of this compound's binding specificity relies on robust experimental design. Below are detailed methodologies for key assays.
Radioligand Binding Assay for K_d Determination
This protocol is a reconstructed general procedure for determining the equilibrium dissociation constant (K_d) of a ligand like this compound for its receptor, based on standard radioligand binding assay principles.
Objective: To determine the binding affinity (K_d) of this compound for the SK2 channel.
Materials:
-
HEK293 cells stably expressing the human SK2 channel.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.
-
Binding buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [¹²⁵I]-Apamin.
-
Unlabeled competitor: this compound.
-
GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-SK2 cells in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in binding buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (50-120 µg protein).
-
50 µL of varying concentrations of unlabeled this compound.
-
50 µL of a fixed concentration of [¹²⁵I]-Apamin (typically at or below its K_d).
-
-
To determine non-specific binding, use a high concentration of unlabeled apamin in a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC_50 value.
-
Calculate the K_i value from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d_L)), where [L] is the concentration of the radioligand and K_d_L is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for IC_50 Determination
This protocol outlines the steps for measuring the inhibitory effect of this compound on SK2 channel currents to determine its half-maximal inhibitory concentration (IC_50).
Objective: To functionally assess the inhibitory potency of this compound on SK2 channels.
Materials:
-
HEK293 cells expressing the SK2 channel.
-
External solution (aCSF): Containing (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution: Containing (in mM) 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP, 0.3 GTP, pH 7.2.
-
Patch pipettes (3-7 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Plate HEK293-SK2 cells on coverslips for recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes and fill with internal solution.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Current Measurement:
-
Apply a voltage ramp protocol (e.g., -100 mV to +40 mV) to elicit SK2 currents. The intracellular solution contains a calcium buffer to set the free calcium concentration to a level that activates SK channels.
-
Record baseline SK2 currents.
-
Perfuse the cell with varying concentrations of this compound and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage for each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC_50 value.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the binding and functional assays.
Caption: Workflow for determining this compound binding affinity.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 4. frontiersin.org [frontiersin.org]
Lei-Dab7 vs. Genetic Models: A Comparative Guide for Studying SK2 Channels
For Researchers, Scientists, and Drug Development Professionals
The study of the small-conductance calcium-activated potassium channel 2 (SK2), encoded by the KCNN2 gene, is crucial for understanding its role in neuronal excitability, synaptic plasticity, and various neurological disorders. Researchers have two primary tools at their disposal to investigate SK2 function: the selective pharmacological blocker Lei-Dab7 and genetic models such as knockout mice. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate model for your research needs.
At a Glance: this compound vs. Genetic Models
| Feature | This compound (Pharmacological) | Genetic Models (e.g., SK2 Knockout) |
| Mechanism | Acute, reversible blockade of SK2 channels | Constitutive or conditional ablation of the KCNN2 gene |
| Selectivity | Highly selective for SK2 over SK1 and SK3 | Gene-specific, but may have off-target effects on protein isoforms |
| Temporal Control | High; allows for acute and timed interventions | Low (constitutive) to moderate (conditional) |
| Reversibility | Reversible upon washout | Irreversible (constitutive) or requires specific inducers (conditional) |
| Potential Issues | Off-target effects, delivery and bioavailability | Developmental compensation, unexpected phenotypes |
| Applications | Studying acute channel function, validating genetic models | Investigating developmental roles, chronic effects of channel loss |
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and SK2 genetic models.
| Parameter | This compound | SK2 Knockout Mice | Source |
| Binding Affinity (Kd) | 3.8 nM | Not Applicable | [1] |
| IC50 | ~3 nM | Not Applicable | |
| Selectivity | >200-fold for SK2 over SK1, SK3, IK, Kv, and Kir channels | Gene-specific knockout of KCNN2 | |
| In Vivo Efficacy | Dose-dependent behavioral effects (e.g., 3 ng, i.c.v. in rats) | Complete absence of SK2 protein confirmed by Western blot | [2][3] |
| Phenotype | Acute modulation of synaptic plasticity and memory | Altered neuronal excitability, metabolic changes, behavioral deficits | [4][5][6] |
In-Depth Comparison
This compound: The Precision Tool
This compound is a synthetic peptide toxin that acts as a potent and highly selective blocker of the SK2 channel.[1] Its primary advantage lies in the acute and reversible nature of its action, allowing for precise temporal control over SK2 channel function. This makes it an invaluable tool for dissecting the immediate physiological roles of SK2 in processes such as synaptic transmission and action potential firing.
Strengths:
-
High Selectivity: this compound exhibits remarkable selectivity for SK2 over other SK channel subtypes and other potassium channels, minimizing the risk of confounding off-target effects.
-
Temporal Control: The ability to apply and wash out the blocker allows for the study of SK2 function within specific experimental windows.
-
Versatility: It can be used in a wide range of in vitro and in vivo preparations, from isolated cells to live animals.
Limitations:
-
Pharmacokinetics: As a peptide, this compound may have challenges with bioavailability and blood-brain barrier penetration, often requiring direct administration into the central nervous system for in vivo studies.[1]
-
Incomplete Blockade: Achieving a complete and sustained blockade of all SK2 channels in a complex tissue preparation can be challenging.
-
Potential for Off-Target Effects: While highly selective, the possibility of unknown off-target interactions at high concentrations cannot be entirely ruled out.
SK2 Genetic Models: The Developmental Perspective
Genetic models, particularly knockout mice in which the KCNN2 gene is deleted, provide a powerful approach to investigate the consequences of a complete and lifelong absence of the SK2 channel. These models are instrumental in uncovering the roles of SK2 in development, chronic disease states, and complex behaviors.
Strengths:
-
Complete Ablation: Genetic knockout ensures the complete absence of the target protein, providing a clear baseline for studying its function.[3]
-
Chronic Studies: Ideal for long-term studies investigating the role of SK2 in development, aging, and chronic disease models.
-
Behavioral Phenotyping: Allows for a comprehensive analysis of the behavioral consequences of SK2 channel loss.[6]
Limitations:
-
Developmental Compensation: The lifelong absence of a gene can trigger compensatory mechanisms, where other genes or pathways are upregulated to mitigate the loss of the target gene. This can mask the primary function of the gene of interest. For instance, in some ion channel knockout models, other channel subunits may be upregulated.[7]
-
Lack of Temporal Control: In constitutive knockout models, the gene is absent from conception, making it difficult to distinguish between developmental and ongoing physiological roles.
-
Potential for Lethality or Severe Phenotypes: Deletion of a critical gene can sometimes lead to embryonic lethality or severe phenotypes that can complicate experimental interpretation.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
The diagram above illustrates a key signaling pathway involving the SK2 channel at a postsynaptic terminal. Glutamate binding to the NMDA receptor leads to calcium influx, which in turn activates calmodulin and opens the SK2 channel. The resulting potassium efflux hyperpolarizes the membrane, reducing neuronal excitability and providing negative feedback on the NMDA receptor.[8][9]
This workflow outlines the key steps involved in studying SK2 function using either this compound or a genetic knockout approach, from preparation and application to downstream analysis.
Experimental Protocols
Application of this compound in Electrophysiology
This protocol is adapted for whole-cell patch-clamp recordings from neurons in brain slices.
Solutions and Reagents:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, pH 7.3.
-
This compound stock solution (e.g., 1 µM in water).
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region.
-
Allow slices to recover in aCSF for at least 1 hour at room temperature.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing properties, synaptic currents).
-
Dilute the this compound stock solution to the final desired concentration (e.g., 10-100 nM) in aCSF.
-
Switch the perfusion to the this compound containing aCSF and allow for equilibration (typically 5-10 minutes).
-
Record neuronal activity in the presence of this compound.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
Analyze the changes in neuronal parameters before, during, and after this compound application.
Generation and Validation of SK2 Knockout Mice
This protocol provides a general overview of the steps involved in creating and validating a constitutive SK2 knockout mouse line.
1. Generation of Targeting Construct and ES Cells:
-
Design a targeting vector to replace a critical exon of the KCNN2 gene with a selection cassette (e.g., neomycin resistance gene) via homologous recombination.
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for correctly targeted ES cell clones using antibiotic selection and PCR screening.
2. Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts from a donor mouse strain.
-
Implant the blastocysts into a pseudopregnant female mouse.
-
Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells) by coat color.
3. Breeding and Genotyping:
-
Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.
-
Genotype offspring by PCR analysis of tail DNA to identify heterozygous carriers of the knockout allele.
-
Intercross heterozygous mice to generate homozygous SK2 knockout mice.
4. Validation of SK2 Knockout:
-
Western Blot:
-
Homogenize brain tissue from wild-type, heterozygous, and homozygous knockout mice in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the SK2 protein.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. Confirm the absence of the SK2 protein band in homozygous knockout samples.[3]
-
-
Immunohistochemistry:
-
Perfuse mice with 4% paraformaldehyde and prepare brain sections.
-
Incubate sections with a primary antibody against SK2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the sections using a fluorescence microscope to confirm the absence of SK2 staining in knockout animals.[5]
-
Conclusion
Both this compound and genetic models are powerful tools for investigating the function of the SK2 channel. The choice between these approaches will depend on the specific research question.
-
This compound is the preferred tool for studying the acute and dynamic roles of SK2 channels in cellular and systems physiology, offering high temporal resolution and reversibility.
-
SK2 genetic models are indispensable for understanding the long-term consequences of channel loss , including its role in development, chronic disease, and complex behaviors.
For a comprehensive understanding of SK2 function, a combined approach is often the most powerful. This compound can be used to validate findings from genetic models and to dissect the acute mechanisms underlying the observed phenotypes. Conversely, genetic models provide a crucial context for interpreting the results of acute pharmacological manipulations. By carefully considering the strengths and limitations of each approach, researchers can design robust experiments to unravel the multifaceted roles of the SK2 channel in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal Administration of KCNN2 Blocking Peptide Improves Deficits in Cognitive Flexibility in Mouse Model of Fetal Alcohol Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 6. Behavioral effects of a deletion in Kcnn2, the gene encoding the SK2 subunit of small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dyshomeostatic modulation of Ca2+-activated K+ channels in a human neuronal model of KCNQ2 encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Small Conductance SK2 Channels Prevent Glutamate-induced Oxytosis and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lei-Dab7 and Small Molecule SK2 Inhibitors for KCa2.2 Channel Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based inhibitor Lei-Dab7 and various small molecule inhibitors targeting the small-conductance calcium-activated potassium channel KCa2.2 (SK2). This document synthesizes experimental data on their efficacy, mechanism of action, and provides detailed experimental protocols for their evaluation.
The small-conductance calcium-activated potassium (KCa2) channels, particularly the KCa2.2 (or SK2) subtype, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders. Inhibition of KCa2.2 channels can modulate neuronal firing patterns and is being explored for conditions such as atrial fibrillation and certain cognitive disorders. This guide compares the efficacy of this compound, a selective peptide inhibitor, with that of prominent small molecule inhibitors of the KCa2.2 channel.
Mechanism of Action and Signaling Pathway
KCa2.2 channels are voltage-independent potassium channels activated by intracellular calcium. Upon binding of calcium to the associated calmodulin (CaM), the channel undergoes a conformational change, leading to the opening of the pore and the efflux of potassium ions. This hyperpolarizes the cell membrane, reducing excitability.
Inhibitors of KCa2.2 can act through distinct mechanisms. This compound, a synthetic peptide derived from leiurotoxin I, acts as a pore blocker , physically occluding the channel and preventing potassium ion flux.[1][2][3][4] In contrast, many small molecule inhibitors, such as NS8593 and AP14145, function as negative allosteric modulators .[5][6][7][8] These molecules bind to a site on the channel distinct from the pore and reduce the channel's sensitivity to calcium, thereby decreasing the probability of channel opening.[5][6][7][8]
Comparative Efficacy of KCa2.2 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and representative small molecule inhibitors against the KCa2.2 channel. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Efficacy of this compound against KCa2 Channels
| Compound | Target | Potency (Kd) | Selectivity | Reference(s) |
| This compound | KCa2.2 (SK2) | 3.8 nM | >200-fold selective over KCa2.1, KCa2.3, KCa3.1, Kv, and Kir2.1 channels. | [1][2][9][10] |
Table 2: Efficacy of Small Molecule Inhibitors against KCa2 Channels
| Compound | Target | Potency (IC50) | Mechanism of Action | Reference(s) |
| UCL1684 | rKCa2.2 | 364 pM | Pore Blocker | [11] |
| hKCa2.1 | 762 pM | [11] | ||
| AP14145 | hKCa2.2 | 1.1 µM | Negative Allosteric Modulator | [5][6][7][12] |
| hKCa2.3 | 1.1 µM | [5][6][7][12] | ||
| NS8593 | KCa2.2 | ~0.42 - 1.6 µM | Negative Allosteric Modulator | [13][14][15][16] |
| AP30663 | hKCa2.2 | 1.46 µM | Negative Allosteric Modulator | [8] |
| hKCa2.1 | 2.29 µM | [8] | ||
| hKCa2.3 | 1.09 µM | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCa2.2 Current Measurement
This protocol is a standard method for assessing the inhibitory effect of compounds on KCa2.2 channel activity in a cellular context.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human KCa2.2 channel are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 1 µM) to activate KCa2.2 channels, adjusted to pH 7.2.
-
-
Data Acquisition:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
KCa2.2 currents are elicited by voltage ramps or steps.
-
Baseline currents are recorded before the application of the test compound.
-
The test compound (this compound or a small molecule inhibitor) is perfused at various concentrations.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of the compound.
-
The concentration-response data are fitted with a Hill equation to determine the IC50 value.
-
Radioligand Binding Assay for KCa2.2
This assay is used to determine the binding affinity (Kd or Ki) of a compound to the KCa2.2 channel.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the KCa2.2 channel are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that binds to the KCa2.2 channel (e.g., [¹²⁵I]-apamin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or a small molecule) are added to the reaction.
-
The incubation is carried out in a suitable binding buffer at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. For direct binding of a radiolabeled version of the compound of interest, a saturation binding experiment is performed to determine the Kd.
-
Summary and Conclusion
The available data indicate that the peptide This compound is a highly potent and selective inhibitor of the KCa2.2 channel, with a binding affinity in the low nanomolar range.[1][2][9][10] Its mechanism as a direct pore blocker is well-characterized.[1][2][3][4]
Small molecule inhibitors offer a more diverse range of potencies and mechanisms of action. Compounds like UCL1684 demonstrate exceptional potency, with IC50 values in the picomolar range, and also act as pore blockers.[11] Other small molecules, such as AP14145 and NS8593 , act as negative allosteric modulators with lower potency (micromolar range).[5][6][7][8][12][13][14][15][16]
The choice between this compound and a small molecule inhibitor will depend on the specific research application. This compound's high selectivity makes it an excellent tool for in vitro studies aimed at specifically elucidating the role of KCa2.2. Small molecule inhibitors, particularly those with good pharmacokinetic properties, may be more suitable for in vivo studies and as starting points for drug development. The differing mechanisms of action (pore block vs. allosteric modulation) also offer different ways to modulate channel function, which can be advantageous in different therapeutic contexts. Further head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive ranking of the efficacy of these different classes of KCa2.2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 9. Lei-Dab 7 | CAS 1061556-49-7 | this compound | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 13. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Correlation: A Comparative Guide to Lei-Dab7 Binding and SK2 Subunit Distribution
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Lei-Dab7 as a Selective Ligand for SK2-Containing Channels.
This guide provides a comprehensive comparison of the binding characteristics of this compound with the distribution of its target, the SK2 subunit of the small-conductance calcium-activated potassium (SK) channel. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes and workflows.
Data Presentation: Unveiling the Specificity of this compound
The development of selective pharmacological tools is paramount for dissecting the physiological roles of specific ion channel subunits. This compound, a synthetic peptide analog of leiurotoxin I, has emerged as a potent and selective blocker of SK2 channels.[1][2][3] The following tables summarize the quantitative data supporting the high affinity and selectivity of this compound for the SK2 subunit, and the distribution of SK channel subunits in the rat brain.
| Ligand | Target | Dissociation Constant (Kd) | Selectivity | Reference |
| This compound | SK2 (KCa2.2) | 3.8 nM | >200-fold over SK1 and SK3 | [1][2][3] |
| Apamin (B550111) | SK2 (KCa2.2) | ~6.6 pM | High affinity for SK2 and SK3 | [4] |
| Apamin | SK3 (KCa2.3) | ~8.9 pM | High affinity for SK2 and SK3 | [4] |
| Apamin | SK1 (KCa2.1) | >100 nM (low affinity) | Low affinity | [5] |
Table 1: Binding Affinity and Selectivity of this compound and Apamin for SK Channel Subunits. This table highlights the significantly higher selectivity of this compound for the SK2 subunit compared to the broader activity of apamin, which also potently binds to the SK3 subunit.
| Brain Region | SK1 mRNA | SK2 mRNA | SK3 mRNA | [125I]Apamin Binding | SK2 Protein (Immunohistochemistry) |
| Hippocampus | |||||
| CA1 | High | High | Low | High | High |
| CA3 | High | High | Low | Moderate | High |
| Dentate Gyrus | High | Moderate | Low | Moderate | Moderate |
| Subiculum | Moderate | High | Low | High | High |
| Neocortex | High | High | Low | Moderate | High |
| Thalamus | High | High | Low | High | Moderate |
| Cerebellum | Moderate | Moderate | Moderate | High (Granular Layer) | Moderate |
| Striatum | Low | Low | High | Low | Low |
| Hypothalamus | Low | Low | High | High (Supraoptic Nucleus) | Low |
Table 2: Relative Distribution of SK Channel Subunits in the Rat Brain. This table summarizes data from in situ hybridization and immunohistochemistry studies, providing a comparative overview of the expression patterns of the three SK channel subunits.[5][6][7][8] The distribution of [125I]apamin binding sites, which primarily reflects SK2 and SK3 subunits, is also included for comparison.[4][9][10] The high expression of SK2 mRNA and protein in the hippocampus and neocortex correlates with the regions where this compound is expected to have its most significant effects.
Experimental Protocols: Methodologies for Characterizing this compound and SK2
The following are detailed protocols for the key experimental techniques used to characterize the binding of this compound and the distribution of SK2 subunits.
Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]apamin) for binding to its target receptor.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.
-
Binding Reaction: In a reaction tube, combine the brain membrane preparation, a fixed concentration of [125I]apamin (typically below its Kd value), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific [125I]apamin binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific [125I]apamin binding is the IC50 value. The equilibrium dissociation constant (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Immunohistochemistry
This technique is used to visualize the distribution and localization of a specific protein (SK2 subunit) within tissue sections using a specific antibody.
Protocol:
-
Tissue Preparation: Perfuse the rat with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS). Dissect the brain and post-fix it in the same fixative. Cryoprotect the brain by immersing it in a sucrose (B13894) solution. Freeze the brain and cut thin sections (e.g., 40 µm) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to unmask the antigenic sites by heating the sections in a retrieval solution (e.g., citrate (B86180) buffer).
-
Blocking: Incubate the tissue sections in a blocking solution (e.g., PBS containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the SK2 subunit, diluted in the blocking solution, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
-
Counterstaining and Mounting: Stain the cell nuclei with a fluorescent counterstain like DAPI. Mount the sections on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images of the stained sections using a fluorescence or confocal microscope.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents flowing through the channels of a single cell, allowing for the characterization of the functional effects of channel blockers like this compound.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Place a brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution containing ions that mimic the intracellular environment of the neuron.
-
Cell Identification and Sealing: Identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using differential interference contrast (DIC) optics. Carefully approach the neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a specific holding potential (e.g., -70 mV). Elicit SK channel currents by either intracellular calcium uncaging or by protocols that induce calcium influx (e.g., depolarizing voltage steps).
-
Drug Application: Apply this compound to the slice via the perfusion system at a known concentration.
-
Data Acquisition and Analysis: Record the changes in the SK channel current before, during, and after the application of this compound. Analyze the data to determine the extent of current block and the dose-response relationship.[11][12][13][14][15][16]
Mandatory Visualization: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to SK2 channel function and the experimental approaches used to study them.
Caption: SK2 Channel Signaling Pathway in a Neuron.
Caption: Experimental Workflow for Correlating this compound Binding with SK2 Distribution.
Caption: Logical Relationship between this compound Binding and SK2 Distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic distribution and receptor binding profile of [125I]Bolton Hunter-rat amylin binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative autoradiographic mapping in rat brain of the receptor of apamin, a polypeptide toxin specific for one class of Ca2+-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential distribution of three Ca(2+)-activated K(+) channel subunits, SK1, SK2, and SK3, in the adult rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional Differences in Distribution and Functional Expression of Small-Conductance Ca2+-Activated K+ Channels in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative autoradiography of [125I] apamin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective reduction of [125I]apamin binding sites in Alzheimer hippocampus: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SK channel - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Inhibition of Small-Conductance, Ca2+-Activated K+ Current by Ondansetron [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lei-Dab7
I. Understanding Lei-Dab7: Key Properties
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. This compound is a synthetic peptide derived from a component of scorpion venom.[1] Below is a summary of its key chemical and physical characteristics.
| Property | Description | Source |
| Appearance | White lyophilized solid | Smartox Biotechnology |
| White to off-white solid powder | InvivoChem | |
| Molecular Formula | C141H236N46O39S6 | Smartox Biotechnology |
| Molecular Weight | 3392.12 Da | Smartox Biotechnology |
| Solubility | Soluble in water and saline buffer | Smartox Biotechnology |
| H₂O: ~100 mg/mL (~28.52 mM) | InvivoChem | |
| Purity | > 95% | Smartox Biotechnology |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | InvivoChem |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | InvivoChem |
| Shipping | Room temperature | MedchemExpress.com, InvivoChem |
Note: Always refer to the batch-specific Certificate of Analysis for the most accurate data.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and effective methodology for the disposal of this compound waste. This procedure is designed to mitigate risks to personnel and the environment.
A. Personal Protective Equipment (PPE) and Initial Handling
Before beginning any disposal procedures, it is mandatory to wear appropriate PPE. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
All handling of this compound powder and concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of any aerosolized particles.
B. Waste Segregation
Proper segregation of waste at the source is crucial for safe and compliant disposal.[2] Establish three distinct waste streams for all materials contaminated with this compound:
-
Sharps Waste: Needles, syringes, pipette tips, and any other items that could cause punctures.
-
Liquid Waste: Unused or expired this compound solutions, as well as rinsate from decontaminating glassware.
-
Solid Waste: Contaminated vials, gloves, and other non-sharp disposable materials.
C. Decontamination and Disposal Procedures
1. Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
The container must be clearly labeled with a biohazard symbol and as containing pharmaceutical waste.[2]
-
Do not overfill the container; seal it when it is approximately three-quarters full.
-
Dispose of the sealed container in accordance with your institution's biohazardous waste disposal procedures.
2. Liquid Waste - Chemical Inactivation:
Unused or expired this compound solutions must be chemically inactivated before disposal. Given that this compound is a peptide, hydrolysis can be an effective method for degradation.
-
Hydrolysis with Sodium Hydroxide (NaOH): Add a 1M solution of NaOH to the this compound solution to raise the pH to a level that will catalyze the hydrolysis of the peptide bonds. The exact time required for complete inactivation may vary, but a contact time of several hours is generally recommended.
-
After the recommended contact time, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on whether the neutralized solution can be drain-disposed with copious amounts of water or if it must be collected as hazardous chemical waste.
3. Solid Waste - Contaminated Materials:
-
All non-sharp solid waste that has come into contact with this compound, such as empty vials and contaminated gloves, should be placed in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[2]
-
Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
4. Decontamination of Glassware:
-
All glassware that has been in contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware three times with a suitable solvent to remove any residual peptide. This rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Following the solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
III. Experimental Workflow and Logical Relationships
To provide a clear visual guide to the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a formal safety data sheet (SDS) or the specific disposal protocols established by your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance on local and national regulations. One product review for this compound noted that it has very little safety data accompanying it.
References
Personal protective equipment for handling Lei-Dab7
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Lei-Dab7. Given that specific quantitative toxicity data for this compound is not publicly available, a conservative approach to handling, based on guidelines for potent peptide toxins, is strongly recommended.
Immediate Safety and Personal Protective Equipment (PPE)
As a potent peptide toxin, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize the risk of exposure.
Engineering Controls:
-
Fume Hood: All work with lyophilized (powdered) this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Designated Area: All handling of this compound, in both solid and solution form, should be confined to a designated and clearly marked area of the laboratory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this neurotoxin.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (lyophilized) this compound | Safety glasses with side shields or goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Required. Work in a chemical fume hood. |
| Preparing this compound solutions | Chemical splash goggles or a face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant laboratory coat or apron | Not generally required if performed in a chemical fume hood. |
| Administering this compound in experimental models | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not required. |
| Cleaning this compound spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges if spill generates aerosols or is in a poorly ventilated area. |
Note on Glove Selection: While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for handling chemicals. For tasks with a higher risk of splashes or prolonged contact, consider thicker, reusable gloves such as butyl rubber. Always inspect gloves for any signs of degradation, punctures, or tears before use.
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |
Toxicity Data (for a Functionally Related Peptide)
No specific toxicity data (e.g., LD50) for this compound was found in the public domain. The following data is for Apamin , another peptide toxin that, like this compound, is a blocker of small-conductance calcium-activated potassium (SK) channels. This information should be used as a conservative estimate of the potential hazard of this compound.
| Parameter | Value | Species | Route of Administration |
| LD50 | 3-5 mg/kg | Mouse | Intravenous[1] |
| LD50 | ~4 mg/kg | Mouse | Intravenous[1] |
| LD50 | 6.00 mg/kg | Mouse | Intravenous[1] |
| LD50 | 3.8 mg/kg | Mouse | Intravenous[2] |
| LD50 | 2900 ug/kg | Mouse | Subcutaneous[3] |
| LD50 | 3800 ug/kg | Mouse | Intraperitoneal[3] |
Operational Plans: Storage and Reconstitution
Proper storage and reconstitution are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Lyophilized Powder: Store at -20°C in a tightly sealed container.
-
Reconstituted Solutions: For short-term storage, keep at 4°C for no more than a few days. For long-term storage, aliquot the solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Reconstitution:
-
Before opening, gently tap the vial to ensure all the lyophilized powder is at the bottom.
-
Slowly add the desired sterile solvent (e.g., sterile water or a buffer) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.
-
If not for immediate use, aliquot the solution into sterile, low-protein-binding microcentrifuge tubes for storage.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Never discard this compound waste in the regular trash or down the drain without inactivation.
Chemical Inactivation:
The following protocol is adapted from procedures for other potent peptide toxins and is recommended for the inactivation of this compound waste.
Inactivation Agents:
| Agent | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 10% solution | ≥ 30 minutes |
| Sodium Hydroxide (NaOH) | 1 M solution | ≥ 30 minutes |
Procedure for Liquid Waste:
-
Working in a chemical fume hood, slowly add an equal volume of 10% bleach solution or 1 M NaOH to the liquid this compound waste.
-
Gently stir to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the solution to a pH between 6 and 8.
-
Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.
Procedure for Solid Waste (e.g., pipette tips, tubes, gloves):
-
Segregate contaminated sharps (needles, glass) into a designated sharps container.
-
Place all non-sharp, contaminated solid waste into an autoclavable biohazard bag.
-
Add a sufficient volume of 10% bleach solution to saturate the waste.
-
Loosely tie the bag and let it stand for at least 30 minutes.
-
After decontamination, the bag can be autoclaved and then disposed of as regular laboratory waste, following institutional guidelines.
Spill Decontamination Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
